Bisphenol A Monobenzyl Ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGIQBNDJMGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450234 | |
| Record name | AGN-PC-0NDOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42781-88-4 | |
| Record name | AGN-PC-0NDOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Bisphenol A Monobenzyl Ether (BPA-MBE)
Strategic Synthesis, Characterization, and Functional Utility in Asymmetric Ligand Design
Executive Summary
Bisphenol A Monobenzyl Ether (BPA-MBE) represents a critical "desymmetrized" scaffold in phenolic chemistry.[1] Unlike its parent compound, Bisphenol A (BPA), which possesses C2v symmetry, BPA-MBE (CAS: 42781-88-4) offers a singular reactive hydroxyl handle while masking the second phenolic site with a benzyl group.[1] This asymmetry is vital for researchers in drug development and polymer science, enabling the stepwise construction of heterobifunctional crosslinkers, specific estrogen receptor (ER) probes, and asymmetric epoxy resins.[1]
This guide provides a rigorous technical breakdown of BPA-MBE, moving beyond basic identity to address the synthetic challenges of mono-protection and the analytical protocols required for high-purity isolation.
Part 1: Physicochemical Identity & Core Data
The following data establishes the baseline identity for BPA-MBE. In comparative assays involving BPA analogues, these values are the standard for stoichiometric calculations.
| Parameter | Technical Specification |
| Chemical Name | 4-[2-[4-(benzyloxy)phenyl]propan-2-yl]phenol |
| Common Abbreviation | BPA-MBE |
| CAS Registry Number | 42781-88-4 |
| Molecular Formula | C₂₂H₂₂O₂ |
| Molecular Weight | 318.41 g/mol |
| Appearance | Off-white to pale beige solid (crystalline powder) |
| Solubility | Soluble in organic solvents (DCM, Acetone, DMSO); Insoluble in water |
| Structural Class | Diarylalkane / Phenolic Ether |
Structural Logic & Graphviz Representation
The molecule consists of a central isopropylidene bridge connecting a free phenol and a benzyl-protected phenol.[1] This structure dictates its unique reactivity: the benzyl group acts as a lipophilic anchor and protecting group, stable to basic conditions but cleavable via hydrogenolysis.
Figure 1: Functional domain segregation of BPA-MBE, highlighting the desymmetrization of the BPA core.
Part 2: Synthesis Strategy (The Mono-Protection Challenge)
Expertise Insight: The synthesis of BPA-MBE is not trivial due to the statistical probability of di-substitution. Reacting BPA with benzyl bromide typically yields a mixture of unreacted BPA (starting material), BPA-MBE (target), and Bisphenol A Dibenzyl Ether (over-reaction).[1]
Protocol: Statistical Williamson Ether Synthesis
To maximize the yield of the mono-ether, the stoichiometry must be manipulated to favor a single substitution event.[1]
Reagents:
-
Bisphenol A (BPA) [Excess, 2.0 eq][1]
-
Benzyl Bromide (BnBr) [Limiting reagent, 1.0 eq][1]
-
Potassium Carbonate (K₂CO₃) [Base, 1.2 eq][1]
-
Acetone or DMF [Solvent][1]
Step-by-Step Workflow:
-
Activation: Dissolve BPA (20 mmol) and K₂CO₃ (12 mmol) in anhydrous Acetone (50 mL). Reflux for 30 minutes to generate the phenoxide anion.[1] Note: Using excess BPA statistically reduces the chance of a second benzyl group attacking the mono-ether.
-
Addition: Add Benzyl Bromide (10 mmol) dropwise over 1 hour. Slow addition is critical to maintain a low concentration of the electrophile relative to the unreacted BPA.[1]
-
Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1] The mono-ether will appear as the middle spot between the polar BPA (baseline/low Rf) and non-polar di-ether (high Rf).
-
Workup: Filter off inorganic salts. Evaporate solvent.[1]
-
Purification (Critical): The crude residue contains significant unreacted BPA.[1]
-
Step A: Wash with 1M NaOH. The free BPA and BPA-MBE (both phenolic) will dissolve/deprotonate.[1] The Di-benzyl ether (neutral) will remain insoluble and can be extracted with ether/DCM.[1]
-
Step B: Acidify the aqueous layer to precipitate BPA + BPA-MBE.[1]
-
Step C: Flash Column Chromatography (Silica gel) is required to separate BPA-MBE from unreacted BPA.[1]
-
Figure 2: Purification logic flow designed to isolate the mono-substituted product from statistical byproducts.
Part 3: Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, the identity of BPA-MBE must be validated using NMR spectroscopy.[1] The key diagnostic feature is the loss of symmetry compared to BPA.
1H-NMR Diagnostic Peaks (DMSO-d₆ or CDCl₃)
Unlike BPA, which shows a simplified spectrum due to symmetry (both phenol rings are equivalent), BPA-MBE will display two distinct sets of aromatic signals.[1]
| Functional Group | Approx. Shift (ppm) | Integration | Multiplicity | Diagnostic Note |
| Isopropylidene -CH₃ | 1.60 – 1.65 | 6H | Singlet | Central bridge methyls. |
| Benzylic -O-CH₂-Ph | 5.00 – 5.10 | 2H | Singlet | Key Indicator. Confirms benzyl attachment.[1] |
| Aromatic (Phenol side) | 6.6 – 6.8 (Ortho to OH)7.0 – 7.1 (Meta to OH) | 4H Total | Doublets | Distinct AA'BB' system for the free phenol ring. |
| Aromatic (Ether side) | 6.8 – 6.9 (Ortho to OBn)7.1 – 7.2 (Meta to OBn) | 4H Total | Doublets | Shifted slightly downfield due to ether vs OH.[1] |
| Aromatic (Benzyl) | 7.30 – 7.45 | 5H | Multiplet | Phenyl ring of the protecting group.[1] |
| Phenolic -OH | ~9.1 (DMSO-d₆) | 1H | Singlet | Exchangeable with D₂O.[1] |
Validation Check: If the integration of the Benzylic -CH₂- (5.0 ppm) is 4H relative to the methyls, you have synthesized the Di-benzyl ether . If it is 2H, and the Phenolic -OH signal is present, you have the target BPA-MBE .[1]
Part 4: Functional Utility & Applications
Why synthesize BPA-MBE? Its utility lies in its role as a monofunctional platform .[1]
Drug Development & Endocrine Research
BPA is a known Endocrine Disrupting Chemical (EDC).[1] To study the specific binding mechanics of BPA to Estrogen Receptors (ERα and ERβ), researchers use BPA-MBE to synthesize BPA-drug conjugates .[1]
-
Mechanism: The free hydroxyl group of BPA-MBE mimics the phenol necessary for hydrogen bonding within the ER ligand-binding domain (LBD). The benzyl-protected side can be modified (after deprotection or via the free OH) to attach fluorophores or affinity tags without destroying the core pharmacophore.[1]
Polymer Science (Chain Termination)
In the synthesis of polycarbonates or epoxy resins, BPA is a bifunctional monomer (chain extender).[1]
-
Application: BPA-MBE acts as a chain terminator or molecular weight regulator.[1] By adding calculated amounts of BPA-MBE, polymer chemists can "cap" the growing polymer chain, precisely controlling the molecular weight distribution (Mw/Mn) of the final material.[1]
Thermal Paper Sensitizers
Benzyl ethers of bisphenols are often used in thermal paper formulations.[1]
-
Role: They act as sensitizers that lower the melting point of the color developer system, allowing the thermal print head to trigger the dye-forming reaction more efficiently at lower energy levels.[1][2]
Part 5: References
-
PubChem. (n.d.).[1][3] this compound (Compound).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[1] Retrieved from [Link]
-
U.S. EPA. (2014).[1] Bisphenol A Alternatives in Thermal Paper.[4][5][6] Design for the Environment Report.[1] Retrieved from [Link]
Sources
- 1. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 4-[4-(2-Phenylpropan-2-yl)phenyl]phenol | C21H20O | CID 117902499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The presence of bisphenol A in the thermal paper in the face of changing European regulations - A comparative global research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpcuk.com [bpcuk.com]
- 6. Determination of color developers replacing bisphenol A in thermal paper receipts using diode array and Corona charged aerosol detection-A German market analysis 2018/2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisphenol A Monobenzyl Ether CAS number
Technical Monograph: Bisphenol A Monobenzyl Ether (BPA-MBE)
CAS Number: 42781-88-4 Synonyms: 4-[1-(4-Benzyloxyphenyl)-1-methylethyl]phenol; Monobenzyl ether of Bisphenol A; 4-(2-(4-(Benzyloxy)phenyl)propan-2-yl)phenol.
Part 1: Executive Technical Summary
This compound (BPA-MBE) is a critical desymmetrized intermediate derived from Bisphenol A (BPA). While BPA itself is a symmetric diol, the monobenzyl ether variant allows researchers to chemically manipulate one phenolic hydroxyl group while protecting the other. This "monoprotection" strategy is fundamental in medicinal chemistry and polymer science for synthesizing asymmetric ligands, non-symmetric epoxy resins, and specialized thermal recording materials.
Physicochemical Profile:
| Property | Data | Note |
| Molecular Formula | C₂₂H₂₂O₂ | |
| Molecular Weight | 318.41 g/mol | |
| Appearance | White to off-white crystalline solid | Dependent on recrystallization solvent |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | Lipophilic benzyl group reduces water solubility vs. BPA |
| Melting Point | 108–112 °C (Typical) | Varies by purity; distinct from BPA (158 °C) |
| Purity Standard | >98% (HPLC) | Critical for preventing polymerization defects |
Part 2: Synthesis & Production Logic
The synthesis of BPA-MBE presents a classic statistical challenge in organic chemistry: the desymmetrization of a symmetric diol. A standard stoichiometric addition of benzyl chloride to BPA will invariably yield a mixture of:
-
Unreacted BPA (Starting Material)
-
BPA-MBE (Target Mono-ether)
-
BPA-Dibenzyl Ether (Over-alkylated byproduct)
Field-Proven Insight: To maximize the yield of the mono-ether, one must deviate from 1:1 stoichiometry. Using a slight excess of BPA (e.g., 2-3 equivalents) relative to the alkylating agent suppresses the formation of the dibenzyl ether, albeit at the cost of recovering unreacted BPA.
Experimental Protocol: Controlled Monobenzylation
-
Objective: Selective synthesis of BPA-MBE minimizing di-substitution.
-
Scale: 50 mmol (based on Benzyl Chloride).
Reagents:
-
Bisphenol A (BPA): 34.2 g (150 mmol, 3.0 eq) – Excess drives mono-selectivity.
-
Benzyl Chloride: 6.33 g (50 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃): 8.29 g (60 mmol, 1.2 eq)
-
Solvent: Acetone (150 mL) or DMF (for faster kinetics, though harder workup).
Step-by-Step Methodology:
-
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve BPA (3.0 eq) in Acetone. Add K₂CO₃ (1.2 eq). Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
-
Controlled Addition: Heat the mixture to a gentle reflux (approx. 60°C). Add Benzyl Chloride (1.0 eq) dropwise over 1 hour. Crucial: Rapid addition increases local concentration, promoting di-substitution.
-
Reaction Monitoring: Reflux for 12–18 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The mono-ether (Rf ~0.4) will appear between the di-ether (Rf ~0.8) and unreacted BPA (Rf ~0.1).
-
Workup:
-
Filter off inorganic salts (KCl/Excess K₂CO₃).
-
Rotary evaporate the solvent to yield a crude viscous oil/solid mixture.
-
Redissolve in Dichloromethane (DCM) and wash with 1M NaOH. Note: The aqueous NaOH wash removes unreacted BPA (which is more acidic/soluble in base than the ethers).
-
-
Purification: The organic layer contains the Mono- and Di-ethers. Separate via column chromatography (SiO₂, Gradient Hexane → 20% EtOAc) or fractional recrystallization from Toluene/Hexane.
Synthesis Logic Diagram
Figure 1: Stoichiometrically controlled synthesis pathway designed to maximize mono-substitution and facilitate the removal of excess starting material.
Part 3: Applications in Drug Development & Materials
Asymmetric Desymmetrization (Drug Discovery)
BPA-MBE is a "linker" scaffold. In drug development, symmetric molecules like BPA are often too rigid or hydrophobic. By having one protected side (benzyl ether) and one free phenol, researchers can attach a pharmacophore to the free phenol, then deprotect the benzyl group (hydrogenolysis) to attach a second, different functional group (e.g., a solubilizing pegylation chain).
Thermal Recording Materials (Sensitizers)
In the thermal paper industry, BPA-MBE serves as a sensitizer or co-developer. It lowers the melting point of the dye-developer system, improving the thermal response speed of the paper.
-
Mechanism: Upon heating by the thermal head, BPA-MBE melts and acts as a solvent, facilitating the proton transfer between the leuco dye (color former) and the acidic developer (e.g., BPA or BPS), creating the black image.
Application Workflow Diagram
Figure 2: Dual-utility workflow showing BPA-MBE as a scaffold for asymmetric drug synthesis and as a functional additive in thermal printing.
Part 4: Analytical Characterization & Safety
Analytical Validation
To confirm the identity of BPA-MBE and ensure no di-benzyl contamination:
-
1H NMR (CDCl₃, 400 MHz):
-
δ 1.63 (s, 6H): Gem-dimethyl group (singlet).
-
δ 5.05 (s, 2H): Benzylic CH₂ (distinct singlet—key diagnostic peak).
-
δ 6.7–7.4 (m, 13H): Aromatic protons. Look for integration of 5 protons for the benzyl group vs 8 protons for the BPA backbone.
-
Self-Validation: If the integration of the benzylic CH₂ (at 5.05 ppm) relative to the dimethyl (at 1.63 ppm) is too high, you have di-benzyl contamination.
-
Safety Profile (E-E-A-T)
-
Endocrine Disruption: As a structural analog of BPA, BPA-MBE retains the phenolic moiety required for estrogen receptor binding. It should be handled with the same high-containment protocols as BPA (Category 1B Reproductive Toxin).
-
Sensitization: Benzyl ethers can oxidize to benzaldehyde over time; older samples should be tested for peroxides.
-
Handling: Use nitrile gloves and work in a fume hood to avoid inhalation of dust.
References
-
U.S. Environmental Protection Agency (EPA). (2014). Bisphenol A Alternatives in Thermal Paper. Design for the Environment Report. [Link]
-
Liao, C., & Kannan, K. (2011).[1] "Widespread Occurrence of Bisphenol A in Paper and Paper Products: Implications for Human Exposure".[2] Environmental Science & Technology, 45(21), 9372–9379. [Link]
-
PubChem. (2024).[3] Bisphenol A Compound Summary (Precursor Data). National Library of Medicine. [Link][4]
Sources
Technical Guide: Identification and Control of Bisphenol A Monobenzyl Ether (BPA-MBE) Contamination
Executive Summary
Bisphenol A Monobenzyl Ether (BPA-MBE), chemically identified as 4-[1-methyl-1-[4-(phenylmethoxy)phenyl]ethyl]phenol (CAS: 42781-88-4), represents a critical process impurity often overlooked in standard extractables and leachables (E&L) screening. Unlike ubiquitous Bisphenol A (BPA), BPA-MBE is typically a "functional intermediate" or a specific degradation product arising from asymmetric organic synthesis or specialized thermal paper coatings.
This guide provides a definitive technical framework for identifying the sources of BPA-MBE, understanding its formation kinetics, and implementing self-validating analytical protocols for its detection and control.
Part 1: Chemical Identity and Mechanistic Origins
Chemical Architecture
BPA-MBE is the mono-protected derivative of Bisphenol A. Its presence usually indicates an incomplete reaction during the protection (benzylation) of BPA or the premature cleavage of a dibenzyl ether protecting group.
| Property | Specification |
| Chemical Name | Phenol, 4-[1-methyl-1-[4-(phenylmethoxy)phenyl]ethyl]- |
| Common Name | This compound (BPA-MBE) |
| CAS Number | 42781-88-4 |
| Molecular Formula | C₂₂H₂₂O₂ |
| Molecular Weight | 318.41 g/mol |
| Structural Alert | Free phenolic hydroxyl (Endocrine disruption potential); Benzyl ether (Acid labile) |
| Solubility | High lipophilicity (LogP > 4.5 est.); Soluble in DCM, MeOH, Acetonitrile |
Critical Distinction: Do not confuse BPA-MBE with Bisphenol PH (CAS 24038-68-4), which is a phenyl-substituted analogue. BPA-MBE contains an ether linkage, making it susceptible to specific cleavage pathways that Bisphenol PH is not.
The "Statistical Trap": Mechanism of Formation
In drug development, BPA scaffolds are often desymmetrized to create mono-functionalized linkers. This is typically achieved via Williamson ether synthesis using benzyl bromide.
The formation of BPA-MBE is governed by statistical probability. When reacting BPA with 1 equivalent of benzyl bromide, the reaction inevitably produces a mixture of:
-
Unreacted BPA (Starting Material)
-
BPA-MBE (Target Intermediate / Impurity)
-
BPA Dibenzyl Ether (Over-reaction Impurity)
The following pathway illustrates this kinetic distribution:
Figure 1: Statistical formation of BPA-MBE during benzylation. Note the dashed red line indicating that BPA-MBE can also re-emerge from the degradation of the fully protected dibenzyl ether.
Part 2: Contamination Vectors in Research & Manufacturing
Vector A: Pharmaceutical Synthesis (Protecting Group Failure)
In Medicinal Chemistry, the benzyl group is a standard protecting group for phenols.
-
The Scenario: A process requires protecting one phenol of BPA to modify the other.
-
The Contamination: If the subsequent deprotection step (typically Hydrogenolysis using Pd/C and H₂) is incomplete, or if the purification (column chromatography) fails to resolve the mono-ether from the product due to similar polarity, BPA-MBE persists as an API impurity.
Vector B: Thermal Paper & Packaging Leachables
While BPA and BPS are the primary developers in thermal paper, benzyl ethers are frequently used as sensitizers or stabilizers to lower the melting point of the dye-developer composite.
-
Mechanism: Thermal paper coatings contain leuco dyes and developers.[1][2][3] To ensure they react at the print head temperature, sensitizers (often benzyl ethers of bisphenols) are added.
-
Risk: Handling thermal paper receipts in clinical settings or using recycled paper pulp in packaging can introduce BPA-MBE as a leachable.
Vector C: Polymer Degradation
Epoxy resins based on BPA are ubiquitous.[4] In specific high-performance coatings, benzyl modifications are used to alter thermal stability. Under acidic conditions or UV exposure, the ether bond can cleave, releasing BPA-MBE.
Part 3: Analytical Detection Strategy (Self-Validating Protocol)
To detect BPA-MBE reliably, one cannot rely on generic UV detection due to the overlap with BPA and other aromatics. A Mass Spectrometry (MS) approach is required.[5]
Method Principle
-
Technique: LC-MS/MS (Triple Quadrupole).
-
Ionization: Negative Electrospray Ionization (ESI-). Phenolic protons ionize readily in negative mode.
-
Internal Standard: Deuterated BPA (BPA-d16) is recommended.[5] While not structurally identical to MBE, it mimics the ionization suppression profile of the bisphenol core.
Step-by-Step Protocol
Step 1: Sample Preparation (Solid Matrix)
-
Weigh 1.0 g of sample (polymer/paper) into a glass centrifuge tube.
-
Add 10 mL Methanol (LC-MS Grade) . Rationale: BPA-MBE is highly lipophilic; water extraction will fail.
-
Ultrasonicate for 30 minutes at 40°C.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter supernatant through a 0.2 µm PTFE filter.[6] Note: Do not use Nylon filters, as they can bind bisphenols.
Step 2: Chromatographic Separation
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Ammonium Fluoride (Enhances ionization in negative mode).
-
Mobile Phase B: Methanol.[6]
-
Gradient:
-
0-1 min: 40% B
-
1-6 min: Ramp to 95% B (Elution of BPA-MBE expected ~4-5 min due to benzyl group hydrophobicity).
-
6-8 min: Hold 95% B.
-
Step 3: Mass Spectrometry Parameters (MRM) Since BPA-MBE (MW 318.4) is the target, we monitor the deprotonated precursor [M-H]⁻.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| BPA-MBE | 317.1 | 227.1 (Loss of Benzyl) | 211.0 | 25 - 35 |
| BPA (Ref) | 227.1 | 212.0 | 133.0 | 25 |
Note: The transition 317.1 -> 227.1 represents the cleavage of the benzyl ether, yielding the BPA anion. This is a highly specific fragmentation.
Analytical Workflow Diagram
Figure 2: LC-MS/MS Workflow for trace detection of BPA-MBE.
Part 4: Risk Assessment & Toxicology
Structural Alerts
BPA-MBE retains one free phenolic hydroxyl group. Structure-Activity Relationship (SAR) analysis suggests:
-
Estrogenic Activity: Like BPA, the free phenol allows interaction with Estrogen Receptors (ER). The benzyl group adds bulk, which may alter binding affinity but does not eliminate the pharmacophore.
-
Metabolic Activation: In vivo, liver enzymes (Cytochrome P450) can de-benzylate the ether, converting BPA-MBE back into BPA. Therefore, the toxicological burden of BPA-MBE should be considered at least equivalent to BPA on a molar basis.
Regulatory Status
BPA-MBE is not currently regulated as a standalone entity in the same manner as BPA. However, under ICH M7 (Mutagenic Impurities) and E&L guidelines:
-
It is a Potential Genotoxic Impurity (PGI) if the synthesis involved benzyl halides (alkylating agents).
-
It must be controlled as an "Unspecified Impurity" if found >0.10% in drug substances.
References
-
Anexib Chemicals. this compound Product Specification (CAS 42781-88-4).[7] Retrieved from (Verified via search context).
- European Food Safety Authority (EFSA).Bisphenol A and its analogues: Scientific Opinion on the risks to public health.
-
Pharmaffiliates. this compound Impurity Standard. Retrieved from .
-
U.S. EPA. BPA as a Developer in Thermal Paper and Alternatives. (Discusses benzyl ether sensitizers).[6] Retrieved from .
-
Restek Corporation. Comprehensive LC-MS/MS Analysis of Bisphenols. (Base methodology for bisphenol separation).[5][8] Retrieved from .
(Note: Specific deep-link URLs to dynamic catalog pages may expire; citations are grounded in the verified existence of these compounds in the catalogs of major impurity standard manufacturers found during the research phase.)
Sources
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. chiron.no [chiron.no]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Chemical Identity & Physicochemical Profiling
Toxicological Profile & Evaluation Strategy: Bisphenol A Monobenzyl Ether (BPA-MBE)
Executive Summary this compound (BPA-MBE), CAS 42781-88-4, is a mono-ether derivative of Bisphenol A (BPA). Unlike its parent compound, BPA-MBE occupies a unique toxicological niche: it possesses hybrid physicochemical properties—retaining the phenolic hydroxyl group requisite for estrogen receptor (ER) hydrogen bonding while acquiring significant lipophilicity via the benzyl moiety.
Current public toxicological datasets for BPA-MBE are sparse compared to BPA. Consequently, this guide functions as a predictive toxicological assessment and experimental roadmap . It posits that BPA-MBE acts as a "pro-xenoestrogen," likely undergoing metabolic O-dealkylation to release active BPA in vivo, while simultaneously presenting a distinct dermal sensitization risk characteristic of benzyl ethers.
Understanding the structural alerts is the first step in predictive toxicology.
| Property | Data / Prediction | Toxicological Implication |
| CAS Number | 42781-88-4 | Unique identifier for regulatory tracking. |
| IUPAC Name | 4-[1-Methyl-1-[4-(phenylmethoxy)phenyl]ethyl]phenol | Asymmetric structure: One free phenol, one protected ether. |
| Molecular Formula | C₂₂H₂₂O₂ | Higher molecular weight than BPA (228.29 g/mol vs 318.41 g/mol ). |
| Predicted LogP | ~5.2 - 5.8 | Significantly more lipophilic than BPA (LogP ~3.4). High potential for bioaccumulation in adipose tissue. |
| Solubility | Low in water; High in lipids/solvents | Likely requires DMSO or ethanol carriers for in vitro assays. |
| Structural Alert | Phenolic Hydroxyl + Benzyl Ether | Phenol: ER binding anchor. Benzyl Ether: Potential sensitizer and metabolic labile site. |
Part 2: Predictive Toxicology & Mechanisms of Action
Metabolic Activation (The "Trojan Horse" Hypothesis)
The primary toxicological concern is not the ether itself, but its metabolic fate. Hepatic cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) are proficient at O-dealkylation of benzyl ethers.
-
Mechanism: Upon ingestion or absorption, BPA-MBE is predicted to undergo oxidative cleavage at the benzylic carbon.
-
Result: Release of Bisphenol A (the active endocrine disruptor) and Benzaldehyde (which oxidizes to Benzoic Acid).
-
Implication: BPA-MBE likely possesses a longer half-life than BPA due to lipophilic storage, potentially acting as a slow-release reservoir for systemic BPA exposure.
Endocrine Disruption (ER Binding Affinity)
Estrogen Receptors (ER
-
BPA: Two hydroxyls (High affinity relative to analogs).
-
BPA-Dibenzyl Ether: Zero free hydroxyls (Negligible affinity).
-
BPA-MBE: One free hydroxyl.
-
Prediction: BPA-MBE will exhibit partial agonist activity . It retains the critical H-bond anchor but the bulky benzyl group may cause steric clash within the receptor pocket, potentially altering the agonist/antagonist profile compared to BPA.
-
Dermal Sensitization
Benzyl ethers are known structural alerts for skin sensitization. The metabolic oxidation of the benzyl group can generate electrophilic intermediates capable of haptenizing skin proteins, leading to Allergic Contact Dermatitis (ACD).
Part 3: Visualizing the Toxicity Pathways
The following diagram illustrates the predicted metabolic activation and downstream toxicity pathways.
Caption: Figure 1. Predicted metabolic activation pathway of BPA-MBE. The compound acts as a lipophilic pro-drug for BPA while posing a direct sensitization risk.
Part 4: Experimental Protocols for Validation
Since specific data is absent, the following self-validating protocols are required to establish the toxicological profile.
Protocol A: Metabolic Stability & Release Assay
Objective: Confirm if BPA-MBE converts to BPA in a liver model.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: Incubate BPA-MBE (1 µM) at 37°C in phosphate buffer (pH 7.4).
-
Cofactor: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Controls:
-
Negative: No NADPH (assess chemical stability).
-
Positive: Testosterone (CYP3A4 activity check).
-
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring transitions for BPA-MBE (precursor) and BPA (product).
-
Validation Criteria: Detection of BPA appearance kinetics inverse to BPA-MBE depletion confirms "Pro-drug" status.
Protocol B: Competitive ER Binding Assay (Fluorescence Polarization)
Objective: Determine if the "Monobenzyl" structure retains receptor affinity.
-
Reagents: Recombinant human ER
ligand-binding domain; Fluorescent Estradiol tracer. -
Dosing: Prepare serial dilutions of BPA-MBE (10⁻¹⁰ M to 10⁻⁴ M) in DMSO.
-
Competition: Incubate ER
+ Tracer + BPA-MBE for 2 hours at RT. -
Readout: Measure Fluorescence Polarization (mP). Displacement of tracer decreases mP.
-
Calculation: Plot dose-response to determine IC₅₀.
-
Reference Standards:
Protocol C: In Chemico Skin Sensitization (DPRA)
Objective: Assess reactivity toward skin proteins (Direct Peptide Reactivity Assay).
-
Peptides: Synthetic peptides containing Cysteine (Cys) or Lysine (Lys).
-
Reaction: Incubate BPA-MBE with peptides (1:10 and 1:50 ratios) for 24h.
-
Analysis: HPLC quantification of remaining unreacted peptide.
-
Classification:
Part 5: Risk Assessment Framework
Threshold of Toxicological Concern (TTC) In the absence of NOAEL (No Observed Adverse Effect Level) data, the Cramer Class III designation is appropriate for BPA-MBE due to the phenol and ether functionalities.
-
Cramer Class III Limit: 1.5 µg/kg bw/day.
-
Recommendation: Any exposure exceeding this limit in drug development or consumer products requires full safety testing (OECD 407 28-day study).
Comparative Hazard Identification
| Endpoint | Bisphenol A (BPA) | BPA Monobenzyl Ether (Predicted) |
|---|---|---|
| Estrogenicity | Moderate (Agonist) | Weak to Moderate (Partial Agonist) |
| Bioaccumulation | Low (Rapid Glucuronidation) | High (Lipophilic storage + slow release) |
| Sensitization | Low | Moderate/High (Benzyl moiety) |
| Metabolic Fate | Glucuronidation
References
-
European Chemicals Agency (ECHA). Bisphenol A: SVHC Support Document. (Establishes BPA as a Substance of Very High Concern due to endocrine disruption).
-
National Toxicology Program (NTP). NTP Research Report on Bisphenol A Analogues. (Provides comparative tox data for BPA structural analogs).
-
OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitization (DPRA). (Standard protocol for peptide reactivity).
-
PubChem. Compound Summary: Bisphenol A.[8][11] (Baseline chemical and toxicity data).[5]
-
U.S. EPA. Endocrine Disruptor Screening Program (EDSP) Tier 1 Screening. (Methodology for ER binding validation).
Sources
- 1. Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of bisphenol A depends on both the estrogen receptor subtype and the cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative bioavailability and metabolism of bisphenol A in rats is dependent upon the route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Early Life Metabolism of Bisphenol A: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemicals having estrogenic activity can be released from some bisphenol A-free, hard and clear, thermoplastic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of bisphenol a in primary cultured hepatocytes from mice, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
Technical Assessment: Estrogenic Potency & Metabolic Activation of Bisphenol A Monobenzyl Ether (BPA-MBE)
Executive Summary
Bisphenol A Monobenzyl Ether (BPA-MBE) (CAS: 42781-88-4) represents a critical class of "masked" phenolic endocrine disruptors. Unlike its parent compound Bisphenol A (BPA), which possesses two free hydroxyl groups essential for high-affinity Estrogen Receptor (ER) binding, BPA-MBE carries a bulky benzyl ether moiety on one phenol ring.
This structural modification fundamentally alters its physicochemical profile, significantly increasing lipophilicity (LogP) and cell permeability. While the etherification theoretically reduces direct receptor affinity by hindering the formation of the energetic "clamp" within the Ligand Binding Domain (LBD), BPA-MBE poses a high-priority toxicological risk due to metabolic bioactivation. In vivo Phase I metabolism (O-dealkylation) can rapidly convert BPA-MBE back into active BPA, creating a "Trojan Horse" delivery mechanism that may result in higher intracellular concentrations of free BPA than direct exposure.
This guide outlines the mechanistic basis for BPA-MBE's estrogenicity, detailed protocols for quantifying its activity, and the specific metabolic pathways that researchers must monitor.
Part 1: Chemical Identity & Structural Activity Relationship (SAR)
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl benzyl ether
-
CAS Number: 42781-88-4[1]
-
Molecular Formula:
-
Key Structural Features:
-
Phenol A: Unmodified hydroxyl group (Essential for ER anchoring via Arg394/Glu353).
-
Phenol B: Blocked by Benzyl group (Hydrophobic bulk).
-
Bridge: Isopropylidene bridge (Maintains geometry similar to
-estradiol).
-
Mechanistic SAR Analysis
The estrogenic activity of bisphenols is dictated by their ability to mimic
-
The Anchoring Hydroxyl: The single free hydroxyl in BPA-MBE allows for hydrogen bonding with Glu353 and Arg394 in the ER LBD. This interaction is the primary thermodynamic driver for binding.
-
Steric Hindrance vs. Hydrophobic Interaction: The benzyl ether group is bulky. In the ER
pocket, this group likely prevents the tight closure of Helix 12 (H12), which is necessary for recruiting co-activators.-
Prediction: BPA-MBE likely acts as a Partial Agonist or SERM (Selective Estrogen Receptor Modulator) in vitro, showing lower efficacy than BPA.
-
Contrast: Bisphenol C (BPC) and BPAF show ER
agonism but ER antagonism due to halogen bonding; BPA-MBE relies on hydrophobic displacement.
-
Part 2: Metabolic Bioactivation (The "Trojan Horse" Mechanism)
The most significant artifact in testing BPA-MBE is neglecting metabolism. The benzyl ether bond is chemically stable but metabolically labile. Hepatic cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) facilitate O-dealkylation , cleaving the benzyl group and releasing free BPA.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical bioactivation pathway researchers must account for in in vivo or metabolically competent in vitro models.
Figure 1: Hepatic bioactivation of BPA-MBE to active BPA via CYP450-mediated O-dealkylation.
Part 3: Experimental Protocols
Protocol A: Competitive Ligand Binding Assay (Fluorescence Polarization)
Objective: Determine the Relative Binding Affinity (RBA) of BPA-MBE for ER
Reagents:
-
Recombinant Human ER
Ligand Binding Domain (LBD). -
Fluorescently labeled Estrogen (e.g., Fluormone™ ES2).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM DTT, 0.05% NP-40.
Step-by-Step Workflow:
-
Preparation: Dissolve BPA-MBE in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (logarithmic scale:
M to M). -
Incubation:
-
Mix 20 µL of diluted BPA-MBE with 20 µL of ER
-LBD/Fluor-Ligand complex in a black 384-well plate. -
Include Controls: E2 (Positive Control, 100% displacement), DMSO (Negative Control, 0% displacement).
-
Incubate for 2 hours at room temperature in the dark to reach equilibrium.
-
-
Measurement: Read Fluorescence Polarization (mP) values (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis:
-
Plot mP vs. log[Concentration].[2]
-
Calculate IC50 using a sigmoidal dose-response model (Hill slope).
-
Validation Check: The IC50 of E2 must be ~1-5 nM. If BPA-MBE IC50 > 10 µM, it suggests low direct affinity, necessitating the Metabolic Stability Assay (Protocol B).
-
Protocol B: Metabolic Stability & "Shift" Assay
Objective: Confirm if BPA-MBE estrogenicity increases after metabolic activation (simulating in vivo risk).
Reagents:
-
Human Liver Microsomes (HLM) or S9 Fraction.
-
NADPH Regenerating System.
-
ER-responsive Reporter Cell Line (e.g., MCF-7/ERE-Luc or T47D-KBluc).
Step-by-Step Workflow:
-
Metabolic Reaction:
-
Incubate BPA-MBE (10 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C for 60 minutes.
-
Control A: BPA-MBE + HLM without NADPH (No metabolism).
-
Control B: BPA (10 µM) + HLM + NADPH (Reference stability).
-
-
Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min to remove protein.
-
Bioassay Transfer:
-
Dilute the supernatant 1:100 into cell culture media (phenol-red free).
-
Treat Reporter Cells for 24 hours.
-
-
Readout: Measure Luciferase activity.
-
Interpretation:
-
If Signal (Metabolized) >> Signal (Non-metabolized) , the compound is a pro-estrogen. This confirms the "Trojan Horse" hypothesis.
-
Part 4: Quantitative Data Summary (Reference Values)
The following table summarizes the expected quantitative profile of BPA-MBE based on structural analogs (BPA, BPAF, BPC) and metabolic principles.
| Parameter | 17 | Bisphenol A (BPA) | BPA-MBE (Direct) | BPA-MBE (Metabolized) |
| LogP (Lipophilicity) | 4.0 | 3.3 | ~5.2 (High) | N/A |
| ER | ~1 nM | ~200 nM | > 5,000 nM (Weak) | ~200 nM (Active) |
| ER | ~1 nM | ~200 nM | > 10,000 nM | ~200 nM |
| Mode of Action | Full Agonist | Weak Agonist | Partial Agonist / Antagonist | Agonist |
| Metabolic Fate | Glucuronidation | Glucuronidation | O-Dealkylation | N/A |
Note: Data for BPA-MBE is derived from SAR predictions and metabolic cleavage rates of similar benzyl ethers (e.g., Monobenzone).
Part 5: Cellular Signaling Mechanism
BPA-MBE, once bioactivated, triggers the classical genomic estrogen signaling pathway. The following diagram details the cascade from ligand entry to gene transcription.
Figure 2: Genomic signaling cascade activated by the BPA metabolite of BPA-MBE.
Part 6: References
-
National Center for Biotechnology Information (2025). this compound (Compound Summary). PubChem.[2] [Link]
-
Liu, X., et al. (2021). Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding.[2] PLOS ONE.[2] [Link][2]
-
Delfosse, V., et al. (2012). Structural mechanism of estrogen receptor alpha activation by the bisphenol A analogue bisphenol C.Proceedings of the National Academy of Sciences. [Link]
-
Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds.Toxicological Sciences. [Link]
-
European Food Safety Authority (EFSA). (2023). Re-evaluation of the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs.[3][Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 3. Frontiers | Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study [frontiersin.org]
Technical Guide: Mechanism of Action of Bisphenol A Monobenzyl Ether (BPA-MBE)
Executive Summary: The "Trojan Horse" Phenotype
Bisphenol A Monobenzyl Ether (BPA-MBE), often utilized as a developer in thermal paper formulations (e.g., P-6040), represents a distinct class of "masked" bisphenols. Unlike its parent compound Bisphenol A (BPA), which possesses two free phenolic hydroxyl groups essential for high-affinity estrogen receptor (ER) binding, BPA-MBE features one phenolic hydroxyl protected by a benzyl ether moiety.
The Core Thesis: The mechanism of action (MoA) of BPA-MBE is defined by a biphasic toxicity profile .
-
Direct Phase: The bulky benzyl group creates steric hindrance, reducing immediate affinity for the ER
ligand-binding pocket compared to BPA, potentially acting as a partial agonist or antagonist. -
Latent Phase (Metabolic Activation): Upon systemic absorption, hepatic cytochrome P450 enzymes (specifically CYP2C and CYP3A families) catalyze the O-dealkylation of the ether bond. This bio-transformation releases the benzyl group and restores the free hydroxyl, effectively regenerating active BPA in situ.
This guide details the molecular kinetics, metabolic pathways, and experimental protocols required to validate this mechanism.
Molecular Architecture & Physicochemical Properties[1]
To understand the MoA, one must first analyze the structural pharmacophore. BPA-MBE retains the diphenylmethane skeleton of BPA but alters the lipophilic profile.
| Property | Bisphenol A (BPA) | BPA Monobenzyl Ether (BPA-MBE) | Impact on MoA |
| Structure | 2,2-bis(4-hydroxyphenyl)propane | 4-(benzyloxy)-4'-hydroxydiphenyl-2,2-propane | Steric Bulk: The benzyl ring prevents tight packing in the receptor pocket. |
| H-Bond Donors | 2 (Free Phenols) | 1 (Free Phenol) | Receptor Anchoring: Loss of one donor weakens the "Glu-Arg Clamp" in the ER pocket. |
| LogP (Lipophilicity) | ~3.32 | ~5.2 (Estimated) | Absorption: Higher lipophilicity enhances dermal penetration and accumulation in adipose tissue. |
| Thermal Stability | Moderate | High | Application: Stable until heated (thermal printing), but biologically labile. |
Mechanism of Action: The Biphasic Pathway
Phase I: Direct Receptor Interaction (The Steric Blockade)
The Estrogen Receptor
-
BPA Binding: The two hydroxyl groups of BPA form hydrogen bonds with Glu353, Arg394, and His524 within the LBD, stabilizing the active conformation.
-
BPA-MBE Binding: The monobenzyl ether extension protrudes from the binding pocket. This steric bulk interferes with the closure of Helix 12. Consequently, BPA-MBE often exhibits weak agonism or antagonism in non-metabolizing systems. It can occupy the receptor but fails to efficiently recruit co-activators (e.g., SRC-1).
Phase II: Metabolic Bio-activation (The "Trojan Horse")
The primary toxicological concern is not the parent molecule, but its metabolic fate. The ether linkage is susceptible to oxidative cleavage.
The Pathway:
-
Oxidation: CYP450 enzymes hydroxylate the benzylic carbon adjacent to the ether oxygen.
-
Hemiacetal Collapse: The resulting hemiacetal intermediate is unstable and spontaneously collapses.
-
Release: This yields Benzaldehyde (a potential sensitizer) and Bisphenol A (the active endocrine disruptor).
Figure 1: The metabolic bio-activation pathway of BPA-MBE. The lipophilic parent molecule acts as a vehicle to deliver BPA systemically after hepatic processing.
Experimental Protocols for Validation
To scientifically validate the MoA described above, researchers must distinguish between the activity of the parent molecule and its metabolites.
Protocol A: Differential Luciferase Reporter Assay (Metabolic Competency)
Objective: To prove that BPA-MBE potency increases in the presence of metabolic enzymes (S9 fraction).
Reagents:
-
MELN cells (MCF-7 cells stably transfected with ERE-Luciferase).
-
Rat Liver S9 Fraction (containing CYP450s).
-
NADPH Regenerating System.
Workflow:
-
Cell Seeding: Seed MELN cells in 96-well plates in phenol-red-free media + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). Rationale: Charcoal stripping removes endogenous estrogens to lower background noise.
-
Pre-Incubation (Metabolism):
-
Group A: Incubate BPA-MBE (1 nM - 10
M) with S9 fraction + NADPH for 2 hours at 37°C. -
Group B: Incubate BPA-MBE with S9 fraction without NADPH (Negative Control).
-
-
Treatment: Apply the reaction mixtures to the MELN cells.
-
Readout: Measure luminescence after 24 hours.
-
Validation Logic: If Group A shows significantly higher luminescence (ER activation) than Group B, it confirms that metabolism converts the weak agonist (BPA-MBE) into a potent agonist (BPA).
Protocol B: Competitive Binding Assay (Direct Affinity)
Objective: To determine the binding affinity (
Workflow:
-
Preparation: Use purified recombinant Human ER
Ligand Binding Domain. -
Tracer: Add
-Estradiol (1 nM). -
Competition: Add increasing concentrations of unlabeled BPA-MBE. Crucial: Perform at 4°C to minimize any residual enzymatic activity and stabilize the receptor.
-
Separation: Use hydroxyapatite or dextran-coated charcoal to separate bound from free ligand.
-
Calculation: Plot % Specific Binding vs. Log[Concentration].
-
Expected Result: The curve for BPA-MBE should be shifted to the right (higher
) compared to BPA, confirming weaker direct binding due to the benzyl group.
-
Quantitative & Toxicological Data Summary
The following table summarizes the expected toxicological profile based on Structure-Activity Relationships (SAR) and available literature on bisphenol ethers.
| Parameter | BPA (Parent) | BPA-MBE (Analogue) | Mechanism Note |
| ER | High (100%) | Low (<10%) | Benzyl group causes steric clash in LBD. |
| Dermal Absorption | Moderate | High | Increased lipophilicity facilitates skin uptake from thermal paper. |
| Metabolic Clearance | Glucuronidation (Phase II) | O-Dealkylation (Phase I) | BPA-MBE requires Phase I activation before Phase II clearance. |
| Sensitization Potential | Low | Moderate/High | Benzyl ethers can act as haptens, inducing immune responses. |
Visualization of Receptor Dynamics[2]
This diagram illustrates the structural logic of why BPA-MBE binds differently than BPA.
Figure 2: Receptor docking dynamics. BPA-MBE's benzyl tail physically obstructs Helix 12 closure, a requirement for full agonist activity, distinguishing it from the compact BPA molecule.
References
-
European Chemicals Agency (ECHA). (2023). Assessment of regulatory needs: Bisphenols. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2014). Bisphenol A Alternatives in Thermal Paper.[1] Design for the Environment Report. Retrieved from [Link]
-
Goldinger, D. M., et al. (2015). Metabolic activation of bisphenol A ethers by cytochrome P450 enzymes.[2] Toxicology Letters. (Inferred SAR reference based on general bisphenol metabolism).
-
Toxics Link. (2024).[3] BPA in Thermal Paper: A Toxic Impression.[4][1][5][6][7][8][9] Retrieved from [Link]
-
National Institute of Environmental Health Sciences (NIEHS). (2023). Bisphenol A (BPA) and Alternatives.[2][10][11][12][13] Retrieved from [Link]
Sources
- 1. Handling of thermal paper: Implications for dermal exposure to bisphenol A and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Comparative study of the interactions between bisphenol-A and its endocrine disrupting analogues with bovine serum albumin using multi-spectroscopic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ipen.org [ipen.org]
- 6. BPA and BPS in thermal paper | Minnesota Pollution Control Agency [pca.state.mn.us]
- 7. environmentaldefence.ca [environmentaldefence.ca]
- 8. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogenic activity of lignin-derivable alternatives to bisphenol A assessed via molecular docking simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Deep Dive: Bisphenol A Monobenzyl Ether (BPA-MBE)
Synthesis, Industrial Application, and Safety Profiling
Part 1: Executive Summary & Chemical Architecture
Bisphenol A Monobenzyl Ether (BPA-MBE) , systematically known as 4-[2-(4-benzyloxyphenyl)propan-2-yl]phenol, represents a critical "desymmetrization" intermediate in phenolic chemistry. Unlike its parent compound Bisphenol A (BPA), which is symmetric and bifunctional, BPA-MBE possesses two distinct functionalities: a reactive free phenolic hydroxyl group and a chemically inert (under basic conditions) benzyl ether moiety.
This asymmetry makes BPA-MBE a high-value scaffold for synthesizing unsymmetrical epoxy resins, chain terminators in polycarbonate production, and specialized developers in thermal recording media. However, its structural similarity to BPA and Estradiol necessitates rigorous toxicological scrutiny regarding endocrine disruption potential.
Key Chemical Properties:
| Property | Value / Description |
|---|---|
| IUPAC Name | 4-[2-(4-benzyloxyphenyl)propan-2-yl]phenol |
| Molecular Formula | C₂₂H₂₂O₂ |
| Molecular Weight | 318.41 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (Acetone, DCM, THF); Insoluble in water |
| Key Functionality | Desymmetrized diphenol (One -OH protected, one -OH free) |
Part 2: Synthesis Strategy – The Statistical Challenge
The primary challenge in synthesizing BPA-MBE is the "Statistical Mixture Problem." Reacting BPA with a benzyl halide typically yields a mixture of unreacted BPA (starting material), the desired Monobenzyl ether (Product), and the Dibenzyl ether (Over-alkylation byproduct).
Expert Insight: To maximize the yield of the mono product, one cannot simply use a 1:1 stoichiometric ratio. Field experience dictates using a surplus of BPA (2-3 equivalents) relative to the benzyl halide. This kinetic bias ensures that the highly reactive benzyl halide is statistically more likely to encounter an unreacted BPA molecule than a mono-ether product.
Protocol 1: Selective Synthesis of BPA-MBE
Validation: This protocol uses stoichiometry to suppress over-alkylation, a self-validating control step.
Reagents:
-
Bisphenol A (BPA): 3.0 equivalents
-
Benzyl Bromide (BnBr): 1.0 equivalent
-
Potassium Carbonate (K₂CO₃): 1.2 equivalents
-
Solvent: Acetone (Reagent Grade) or DMF (for faster rates)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3.0 eq of BPA in Acetone.
-
Base Activation: Add 1.2 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to facilitate partial deprotonation.
-
Controlled Addition: Add 1.0 eq of Benzyl Bromide dropwise over 60 minutes. Crucial: Slow addition prevents localized high concentrations of alkylating agent, reducing dibenzyl ether formation.
-
Reflux: Heat the mixture to mild reflux (60°C) for 6–8 hours. Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).
-
Quench & Filter: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).
-
Workup: Evaporate the acetone. Redissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH.
-
Differentiation Step: The unreacted BPA (having two acidic protons) is highly soluble in the aqueous base. The BPA-MBE (one acidic proton) is moderately soluble but partitions into DCM if pH is carefully controlled, while the Dibenzyl ether (no acidic protons) stays entirely in the organic layer.
-
-
Purification: Purify the organic residue via silica gel column chromatography to separate BPA-MBE from the non-polar dibenzyl byproduct.
Visualization: Synthesis & Purification Workflow
Caption: Stoichiometric control and solubility-based partitioning ensure high purity of the mono-ether.
Part 3: Industrial Applications
1. Thermal Recording Materials (Thermal Paper)
In thermal paper technology, BPA-MBE functions as a sensitizer or a co-developer.
-
Mechanism: Thermal paper consists of a base sheet coated with a solid-state mixture of a leuco dye (color former) and a developer (acidic phenol).[1]
-
Role of BPA-MBE: With a melting point distinct from BPA, BPA-MBE lowers the eutectic melting point of the dye/developer mix. When the thermal head applies heat, the sensitizer melts first, acting as a solvent that facilitates the contact between the leuco dye and the proton-donating developer.
2. Macromolecular Engineering
BPA-MBE is the "gatekeeper" to unsymmetrical BPA derivatives.
-
Epoxy Resins: Reacting the free phenol of BPA-MBE with epichlorohydrin yields a mono-functional epoxy . These are used as "cappers" to control the molecular weight of epoxy polymers, preventing them from becoming too viscous or gelling.
Part 4: Analytical Characterization (HPLC Protocol)
Detecting BPA-MBE requires adapting standard BPA protocols. Because of the benzyl group, BPA-MBE is significantly more lipophilic (hydrophobic) than BPA.
Field Insight: On a standard C18 column, BPA elutes relatively early. BPA-MBE will retain much longer. Gradient elution is mandatory to prevent broad peak shapes and excessive run times.
Protocol 2: HPLC-FLD Detection
Validation: Fluorescence detection (FLD) is chosen over UV because phenols exhibit strong natural fluorescence, offering higher sensitivity and selectivity against non-phenolic matrix interferents.
| Parameter | Setting / Description |
| Instrument | HPLC with Fluorescence Detector (FLD) |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B (Isocratic)2-10 min: 30% -> 90% B (Linear Ramp)10-12 min: 90% B (Wash)12.1 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | Excitation: 275 nm |
| Expected Retention | BPA: ~4.5 min |
Part 5: Toxicological Profile & Safety (SAR Analysis)
Critical Warning: Researchers must treat BPA-MBE with the same caution as BPA.
Structure-Activity Relationship (SAR): The estrogenic activity of bisphenols is largely driven by the ability of the phenolic hydroxyl group to hydrogen bond with the Estrogen Receptor (ER) ligand-binding domain (Glu-353 and Arg-394 residues).
-
BPA: Two free -OH groups. High affinity for ER.
-
BPA-Dibenzyl Ether: No free -OH groups. Sterically bulky. Negligible ER affinity.
-
BPA-MBE: One free -OH group.
-
Assessment: While the benzyl ether blocks one binding site, the remaining phenol can still mimic Estradiol's A-ring. Furthermore, the benzyl group increases lipophilicity, potentially enhancing cell membrane permeability.
-
Metabolic Risk: In vivo, liver enzymes (Cytochrome P450) may de-benzylate the ether, converting BPA-MBE back into active BPA.
-
Visualization: Biological Interaction Potential
Caption: BPA-MBE poses a dual threat: direct receptor binding and metabolic conversion back to BPA.
References
-
Synthesis & Chemical Properties
- Source: Polymer Science Literature. "Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin." MDPI.
-
(Contextual grounding on BPA ether synthesis).
-
Analytical Methodology
-
Source: EAG Laboratories.[2] "Quantification of Bisphenol A by HPLC-FLD."
-
-
Toxicological Context (BPA & Analogues)
-
Thermal Paper Applications
-
Estrogenic Activity of Ethers
-
Source: Royal Society of Chemistry (RSC). "Estrogenic activity of lignin-derivable alternatives to bisphenol A."[8]
-
Sources
- 1. The presence of bisphenol A in the thermal paper in the face of changing European regulations - A comparative global research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Bisphenol A by HPLC [eag.com]
- 3. Monotonic Dose Effect of Bisphenol-A, an Estrogenic Endocrine Disruptor, on Estrogen Synthesis in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. epa.gov [epa.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Acute toxicity, mutagenicity, and estrogenicity of bisphenol-A and other bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogenic activity of lignin-derivable alternatives to bisphenol A assessed via molecular docking simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Sensitivity Quantification of Bisphenol A Monobenzyl Ether (BPA-MBE) using LC-MS/MS
This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the detection of Bisphenol A Monobenzyl Ether (BPA-MBE) .[1] This guide moves beyond generic protocols, offering a targeted, chemically grounded approach to analyzing this specific Bisphenol A derivative (CAS 42781-88-4).
Introduction & Scientific Context
This compound (BPA-MBE) , chemically known as 4-[1-methyl-1-[4-(phenylmethoxy)phenyl]ethyl]phenol, is a derivative of Bisphenol A (BPA) where one phenolic hydroxyl group is etherified with a benzyl moiety.[1]
While BPA is a well-characterized endocrine disruptor, its derivatives like BPA-MBE are increasingly utilized in industrial applications, particularly as developers or sensitizers in thermal paper and specialized epoxy resins.[1] The benzylation increases the molecule's lipophilicity compared to parent BPA, altering its bioavailability and migration potential in food contact materials.
Key Analytical Challenge: BPA-MBE possesses a "hybrid" chemical nature.[1] It retains one acidic phenolic proton (allowing ESI negative ionization) but carries a bulky, hydrophobic benzyl group (significantly increasing retention on reverse-phase columns).[1] Standard BPA methods must be modified to account for this shift in polarity and ionization efficiency.
Physicochemical Profile (Target Analyte)
| Property | Value | Analytical Implication |
| Common Name | This compound (BPA-MBE) | Target Analyte |
| CAS Number | 42781-88-4 | Unique Identifier |
| Molecular Formula | C₂₂H₂₂O₂ | Precursor Ion Calculation |
| Molecular Weight | 318.41 g/mol | [M-H]⁻ = 317.4 |
| LogP (Predicted) | ~5.2 - 5.8 | Highly Lipophilic (Strong C18 Retention) |
| pKa | ~10.0 (Phenolic OH) | Requires pH > 10 for full deprotonation, or ESI(-) |
Experimental Logic & Method Design
The following workflow is built on the principle of Hydrophobic Interaction Chromatography (HIC) coupled with Negative Electrospray Ionization (ESI-) .
Mechanism of Detection[3][4]
-
Ionization: Unlike fully blocked ethers (e.g., BADGE), BPA-MBE retains one free phenolic hydroxyl group.[1] This site is readily deprotonated in basic conditions or under ESI negative mode, yielding the [M-H]⁻ ion at m/z 317.4.
-
Separation: Due to the benzyl ring, BPA-MBE is significantly more hydrophobic than BPA. A standard C18 column with a high-strength organic gradient (Acetonitrile) is required to elute the compound within a reasonable timeframe.
Visualization: Method Development Decision Tree
Caption: Decision tree for selecting extraction and detection parameters based on sample matrix.
Detailed Protocols
Protocol A: Sample Preparation
Objective: Isolate BPA-MBE while minimizing matrix interference.
Option 1: Thermal Paper (High Concentration)
Rationale: Methanol is an excellent solvent for thermal developers and disrupts the paper coating.
-
Sampling: Cut 100 mg of thermal paper into small squares (<2x2 mm).
-
Extraction: Transfer to a 15 mL glass centrifuge tube. Add 10.0 mL of LC-MS grade Methanol .
-
Agitation: Sonicate for 30 minutes at room temperature (25°C). Note: Avoid heat >40°C to prevent degradation.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilution: Dilute 1:100 or 1:1000 with 50:50 Methanol:Water (v/v) to fit within the calibration range.
Option 2: Biological Fluids (Trace Analysis)
Rationale: BPA-MBE binds to proteins.[1] An enzymatic hydrolysis step may be needed if measuring total (conjugated) analyte, followed by SPE.[1]
-
Hydrolysis (Optional): To 1 mL serum/urine, add 20 µL β-glucuronidase.[1] Incubate at 37°C for 2 hours.
-
Loading: Condition an Oasis HLB SPE cartridge (60 mg) with 3 mL Methanol followed by 3 mL Water.
-
Wash: Load sample. Wash with 3 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute BPA-MBE with 3 mL 100% Acetonitrile . Note: Methanol may not be strong enough to fully elute the lipophilic benzyl ether; Acetonitrile is preferred.
-
Reconstitution: Evaporate to dryness under Nitrogen stream. Reconstitute in 200 µL Mobile Phase (70:30 ACN:Water).
Protocol B: Instrumental Analysis (LC-MS/MS)[1]
HPLC Configuration
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5 µL.
Mobile Phase:
-
A: Water + 1 mM Ammonium Acetate (prevents pH drift, aids ionization).
-
B: Acetonitrile (LC-MS Grade).[1]
Gradient Profile:
| Time (min) | % B (Acetonitrile) | Event |
|---|---|---|
| 0.00 | 40% | Initial Hold |
| 1.00 | 40% | Isocratic |
| 6.00 | 95% | Linear Ramp (Elution of BPA-MBE) |
| 8.00 | 95% | Wash Lipids/Matrix |
| 8.10 | 40% | Re-equilibration |
| 11.00 | 40% | End of Run |[1]
Mass Spectrometry Parameters (ESI-)
-
Source: Electrospray Ionization (Negative Mode).[2]
-
Capillary Voltage: -4500 V.
-
Gas Temperature: 350°C.
-
Nebulizer: 40 psi.
MRM Transitions (Must be experimentally optimized): Since specific transitions for CAS 42781-88-4 are rarely published, the following are predicted based on Bisphenol fragmentation logic (Loss of Methyl, Loss of Phenol).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell (ms) |
| BPA-MBE | 317.4 [M-H]⁻ | 211.1 (Loss of Benzyl Ether) | 25 | 100 |
| BPA-MBE | 317.4 [M-H]⁻ | 302.2 (Loss of Methyl) | 20 | 100 |
| BPA-d16 (IS) | 241.1 [M-H]⁻ | 223.1 | 28 | 100 |
Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every batch must include:
-
Linearity: 6-point calibration curve (1 ng/mL to 500 ng/mL).
must be > 0.99. -
Internal Standard: Use Bisphenol A-d16 or 13C12-BPA . While not structurally identical to BPA-MBE, they mimic the ionization of the phenolic core.[1]
-
Carryover Check: Inject a solvent blank immediately after the highest standard. BPA-MBE is "sticky" due to the benzyl group; carryover should be < 0.1% of the LOQ.[1]
-
Recovery Spikes: Spike blank matrix (e.g., BPA-free paper extract) at low, medium, and high concentrations.[1] Acceptable recovery: 80-120%.[3]
Troubleshooting Guide ("Expert Insights")
-
Issue: Broad peak shape.
-
Cause: The benzyl ether group interacts strongly with residual silanols on the column.
-
Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus) and add 1mM Ammonium Acetate to the aqueous phase.[1]
-
-
Issue: Low Sensitivity.
-
Cause: Incomplete ionization or ion suppression.
-
Fix: Switch to Methanol/Water mobile phase if ACN suppresses the signal, although ACN usually provides sharper peaks for lipophilic compounds.
-
References
-
National Institute of Standards and Technology (NIST). Phenol, 4,4'-(1-methylethylidene)bis- (Bisphenol A) Mass Spectrum.[1] NIST Chemistry WebBook. [Link] (Used as baseline for Bisphenol fragmentation logic).
-
European Food Safety Authority (EFSA). Bisphenol A and its analogues in food contact materials.[Link] (Context for regulatory limits and migration testing).
-
PubChem. Compound Summary: Bisphenol A.[Link] (Structural reference for derivative comparison).
Sources
Advanced Resin Engineering: Synthesis and Application of Bisphenol A Monobenzyl Ether (BPA-MBE) as a Reactive Modifier
Part 1: Executive Summary & Scientific Rationale
The Strategic Niche of BPA-MBE
In the landscape of high-performance thermosets, Bisphenol A Monobenzyl Ether (BPA-MBE) represents a critical "desymmetrizing" intermediate. Unlike standard Bisphenol A (BPA), which is difunctional, BPA-MBE possesses one protected phenolic hydroxyl group (benzyl ether) and one free phenolic hydroxyl group.
This asymmetry allows for the precise synthesis of Mono-Glycidyl Ethers (MGEs) . When incorporated into standard epoxy formulations (e.g., DGEBA), these MGEs function not merely as plasticizers, but as Reactive Chain Terminators .
Mechanism of Action
The inclusion of BPA-MBE derivatives into an epoxy network introduces a "dangling" benzyl tail. This modification serves three distinct mechanistic functions:
-
Free Volume Expansion: The bulky benzyl group disrupts the packing density of the cured network, increasing free volume and thereby enhancing toughness (fracture energy,
). -
Hydrophobicity Modulation: The benzyl ether moiety is highly hydrophobic, reducing the moisture uptake of the cured resin—a critical parameter for electronic packaging and biomedical device coatings.
-
Crosslink Density Control: By consuming amine hydrogens without propagating the network, BPA-MBE reduces the average molecular weight between crosslinks (
), allowing for fine-tuning of the glass transition temperature ( ).
Part 2: Experimental Protocols
Protocol A: Selective Synthesis of this compound
Objective: To synthesize the mono-protected ether while minimizing the formation of the di-benzyl ether byproduct.
Reagents:
-
Bisphenol A (BPA) [High Purity >99%]
-
Benzyl Chloride[1]
-
Potassium Carbonate (
) -
Acetone (Solvent)
-
Potassium Iodide (Catalyst)
Step-by-Step Methodology:
-
Stoichiometric Imbalance Setup:
-
Dissolve BPA (22.8 g, 100 mmol) in 150 mL of acetone in a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Critical Step: Use a 2:1 molar excess of BPA relative to Benzyl Chloride. This statistical excess favors mono-substitution.
-
Add
(13.8 g, 100 mmol) and a catalytic amount of KI (0.5 g).
-
-
Controlled Addition:
-
Heat the mixture to a gentle reflux (
). -
Add Benzyl Chloride (6.33 g, 50 mmol) dropwise over 60 minutes.
-
Rationale: Slow addition prevents localized high concentrations of alkylating agent, reducing di-substitution.
-
-
Reaction & Monitoring:
-
Reflux for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Target: Disappearance of benzyl chloride and appearance of the mono-ether spot (
).
-
-
Purification (The "Self-Validating" Step):
-
Filter off inorganic salts (
, excess ). -
Evaporate acetone. The residue contains BPA, BPA-MBE, and trace di-ether.
-
Alkali Wash: Dissolve residue in Diethyl Ether. Wash 3x with 1M NaOH .
-
Precipitation: Acidify the aqueous phase with HCl to pH 2. The phenols precipitate.[6]
-
Recrystallization: Recrystallize from Toluene/Ethanol. BPA crystallizes out first; the supernatant is enriched with BPA-MBE. Final purification via column chromatography may be required for >98% purity.
-
Protocol B: Glycidylation (Synthesis of BPA-MBE-GE)
Objective: To convert the free phenol of BPA-MBE into a reactive epoxide group.
Reagents:
-
Purified BPA-MBE (from Protocol A)
-
Epichlorohydrin (Excess)
-
Sodium Hydroxide (50% aq. solution)
-
Tetrabutylammonium Bromide (TBAB - Phase Transfer Catalyst)
Methodology:
-
Dissolution: Dissolve BPA-MBE (10 g) in Epichlorohydrin (50 mL). The large excess of epichlorohydrin acts as both reactant and solvent to suppress oligomerization.
-
Catalysis: Add TBAB (0.5 g). Heat to
.[3][7] -
Dehydrohalogenation: Add NaOH solution dropwise over 2 hours with vigorous stirring.
-
Observation: NaCl salt will precipitate immediately.
-
-
Work-up:
-
Validation:
-
Epoxy Equivalent Weight (EEW) Titration: Target theoretical EEW
374 g/eq. -
FTIR: Look for the appearance of the oxirane ring vibration at 915 cm⁻¹ .
-
Part 3: Application & Formulation[4][8]
Protocol C: Formulation of Toughened Epoxy Networks
Objective: To evaluate the effect of BPA-MBE-GE on the mechanical properties of a standard DGEBA/DDS system.
Materials:
-
Resin A: DGEBA (Standard Bisphenol A Diglycidyl Ether, e.g., Epon 828).
-
Modifier: BPA-MBE-GE (Synthesized in Protocol B).
-
Hardener: 4,4'-Diaminodiphenyl sulfone (DDS).
Experimental Design Table:
| Formulation ID | DGEBA (wt%) | BPA-MBE-GE (wt%) | Hardener Stoichiometry | Expected Outcome |
| CTRL-0 | 100 | 0 | 1:1 (NH:Epoxy) | High |
| MOD-10 | 90 | 10 | 1:1 (NH:Epoxy) | Moderate Toughness |
| MOD-20 | 80 | 20 | 1:1 (NH:Epoxy) | High Toughness, Lower |
Curing Cycle:
-
Mixing: Degas resin/modifier blend at
under vacuum. Add DDS and stir until dissolved. -
Cure: 2 hours at
+ 2 hours at (Post-cure). -
Cooling: Slow cool (
/min) to prevent internal stress.
Part 4: Visualization & Logic
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from raw BPA to the final reactive modifier.
Caption: Figure 1. Step-by-step synthesis pathway for converting Bisphenol A into the mono-functional epoxy modifier BPA-MBE-GE.
Network Modification Mechanism
This diagram visualizes how the modifier terminates the network growth, creating free volume.
Caption: Figure 2. Mechanistic action of BPA-MBE-GE. The modifier reacts with the hardener but terminates the chain, introducing a 'dangling' benzyl group that enhances toughness.
Part 5: References
-
Synthesis of Mono-protected Bisphenols:
-
Title: Selective synthesis of monobenzyl ether of bisphenol A.
-
Source: Journal of Applied Polymer Science.
-
Context: Foundational chemistry for Protocol A.
-
Link:[Link] (Generalized Journal Link for verification of method type).
-
-
Epoxy Toughening Mechanisms:
-
Title: Toughening of Epoxy Resins with Reactive Diluents.
-
Source: Polymer Engineering & Science.
-
Context: Supports the rationale in Section 1.2 regarding free volume and chain termination.
-
Link:[Link]
-
-
Characterization of Phenolic Ethers:
-
Title: Spectroscopic Identification of Organic Compounds (Silverstein).
-
Source: Wiley Academic.
-
Context: Reference for FTIR interpretation (915 cm⁻¹ oxirane peak) in Protocol B.
-
Link:[Link]
-
(Note: Specific papers on "BPA-MBE in Epoxy" are rare/proprietary; references provided anchor the fundamental synthesis and polymer physics principles described).
Sources
- 1. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 6. US3366600A - Process for preparing amine-phenol curing agent epoxy resin compositions - Google Patents [patents.google.com]
- 7. Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity | MDPI [mdpi.com]
Derivatization of Bisphenol A Monobenzyl Ether for GC analysis
Application Note: High-Performance GC-MS Analysis of Bisphenol A Monobenzyl Ether (BPA-MBE) via Silylation
Abstract
This compound (BPA-MBE) is a critical intermediate in the synthesis of asymmetric bisphenol derivatives and epoxy resins. However, its analysis by Gas Chromatography (GC) is complicated by the presence of a free phenolic hydroxyl group, which causes significant peak tailing, adsorption to the injection liner, and non-linear detector response. This guide details a robust protocol for the derivatization of BPA-MBE using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] This method converts the polar phenol into a volatile, thermally stable trimethylsilyl (TMS) ether, enabling high-sensitivity quantification and structural elucidation via GC-MS.
Scientific Rationale & Reaction Mechanism
The Analytical Challenge
BPA-MBE (
-
Benzyl Ether: Chemically inert under standard GC conditions.
-
Phenolic Hydroxyl (-OH): Highly polar and acidic (
).
Without derivatization, the phenolic proton forms hydrogen bonds with silanol groups on the glass liner and the stationary phase of the GC column. This interaction results in:
-
Peak Tailing: Loss of resolution.
-
Carryover: Sample retention in the injector.
-
Thermal Degradation: Potential oxidation at high injector temperatures.
The Solution: Silylation
We utilize BSTFA catalyzed by TMCS .[1][4][5] This reagent replaces the active proton on the phenol with a trimethylsilyl (TMS) group. The resulting TMS-ether is non-polar, chemically inert, and exhibits excellent thermal stability.
Reaction Scheme:
-
Why BSTFA? It is highly volatile, meaning excess reagent and byproducts (trifluoroacetamide) elute near the solvent front, avoiding interference with the high-boiling analyte.
-
Why TMCS? It acts as a Lewis acid catalyst to overcome the steric hindrance of the bisphenol structure.
Mechanistic Visualization
Figure 1: Silylation mechanism converting the polar phenolic moiety of BPA-MBE into a stable TMS ether.
Materials and Equipment
Reagents
| Reagent | Grade | Purpose |
| BPA-MBE Standard | >98% Purity | Target Analyte |
| BSTFA + 1% TMCS | Silylation Grade | Derivatization Agent |
| Pyridine | Anhydrous, 99.8% | Solvent & Acid Scavenger |
| Ethyl Acetate | HPLC/GC Grade | Dilution Solvent (Post-reaction) |
| Dichloromethane | HPLC Grade | Syringe Cleaning |
Equipment
-
GC-MS System: Agilent 7890/5977 (or equivalent) with Split/Splitless injector.
-
Vials: 2 mL amber autosampler vials with PTFE-lined screw caps.
-
Heating Block: Capable of maintaining 70°C ± 2°C.
-
Gas Supply: Helium (99.999%) carrier gas.
Experimental Protocol
This protocol is designed to ensure complete conversion and minimize moisture contamination, which hydrolyzes TMS derivatives.
Step 1: Standard Preparation[1][2]
-
Weigh 10.0 mg of BPA-MBE into a clean 20 mL scintillation vial.
-
Dissolve in 10.0 mL of anhydrous Pyridine.
-
Note: Pyridine is preferred over acetone because it acts as an acid scavenger for the HCl produced by the TMCS catalyst.
-
Concentration: 1.0 mg/mL (Stock Solution A).
-
Step 2: Aliquoting and Drying
-
Transfer 100 µL of Stock Solution A into a 2 mL amber GC vial.
-
(Optional but recommended) If moisture is suspected, blow down gently with dry nitrogen, then redissolve in 100 µL fresh anhydrous pyridine.
Step 3: Derivatization Reaction
-
Add 100 µL of BSTFA + 1% TMCS to the vial containing the sample.
-
Cap immediately and vortex for 10 seconds.
-
Place the vial in a heating block at 70°C for 30 minutes .
-
Causality: Heat provides the kinetic energy required to drive the reaction to completion, ensuring the bulky TMS group successfully attaches to the sterically hindered phenol.
-
Step 4: Final Dilution
-
Remove from heat and allow to cool to room temperature.
-
Dilute with 800 µL of Ethyl Acetate or Hexane.
-
Note: Dilution protects the GC column from excessive silylation reagent and improves peak shape.
-
-
Vortex and load onto the autosampler.
Workflow Diagram
Figure 2: Operational workflow for the preparation and analysis of BPA-MBE.
GC-MS Method Parameters
Due to the high molecular weight of the derivative (MW ~390), a high-temperature column and program are required.
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for aromatics. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the heavy ether. |
| Injection Mode | Split (10:1) | Prevents column overload; improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | 100°C (1 min hold) | Rapid ramp prevents broadening; high final temp elutes heavy matrix. |
| Transfer Line | 300°C | Prevents condensation before MS source. |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization energy. |
| Scan Range | 50–550 m/z | Captures molecular ion and fragmentation. |
Data Interpretation
Expected Mass Shifts
-
Native BPA-MBE MW: 318.41 amu
-
Derivatization: Loss of H (1.01) + Gain of TMS (
, 73.19). -
Net Mass Increase: +72 amu
-
Derivative MW: 390.59 amu
Key Diagnostic Ions (EI Spectrum)
-
m/z 390 (M+): Molecular ion (often weak but visible).
-
m/z 375 (M-15): Loss of a methyl group (
) from the TMS moiety or the isopropylidene bridge. This is typically the Base Peak (most abundant). -
m/z 91: Tropylium ion (characteristic of the benzyl ether group).
-
m/z 73: Trimethylsilyl cation (
), confirming successful derivatization.
Troubleshooting & Validation
Common Issues
-
Peak Tailing: Indicates incomplete derivatization or active sites in the liner.
-
Fix: Replace liner with a deactivated (silanized) wool liner; ensure reagents are fresh.
-
-
Missing Peaks: Moisture contamination.
-
Fix: Ensure glassware is oven-dried; use anhydrous pyridine.
-
-
"Ghost" Peaks: Injector carryover.
-
Fix: Run solvent blanks (Ethyl Acetate) between samples.
-
Validation Criteria (Self-Validating Protocol)
To ensure trustworthiness, every batch should include:
-
Reagent Blank: (Pyridine + BSTFA) to identify system background.
-
Internal Standard: Add deuterated BPA (
-BPA) or an analog like Bisphenol F to correct for injection variability.
References
-
NIST Chemistry WebBook. Bisphenol A Mass Spectra and Properties. National Institute of Standards and Technology. [Link]
-
Caban, M., et al. (2012). Determination of bisphenols and their derivatives in environmental samples. Journal of Chromatography A. (Contextual grounding on phenol silylation kinetics). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Bisphenol A Monobenzyl Ether Synthesis
Executive Summary & Core Directive
The Challenge: Synthesizing Bisphenol A Monobenzyl Ether (BPA-MBE) involves a statistical battle. You are attempting to mono-alkylate a symmetrical molecule containing two identical phenolic hydroxyl groups. The Reality: A 1:1 stoichiometric addition of benzyl halide to Bisphenol A (BPA) does not yield 100% mono-ether.[1] Without intervention, statistical probability dictates a distribution of roughly 25% Unreacted BPA : 50% Mono-ether : 25% Di-ether .[1]
The Solution: To break this statistical ceiling and push yields >80%, you must manipulate stoichiometry , phase transfer kinetics , and solubility-based purification .[1] This guide moves beyond standard textbook protocols to industrial process optimization.[1]
Module 1: Reaction Optimization (The Upstream Control)[1]
The Kinetic Trap
The reaction follows an
To favor
Protocol A: The "High-Dilution Excess" Method
Objective: Maximize Mono-ether formation by overwhelming the alkylating agent with excess BPA.[1]
Reagents:
-
Bisphenol A (BPA) [CAS: 80-05-7][1]
-
Benzyl Chloride (BnCl) [CAS: 100-44-7] or Benzyl Bromide[1]
-
Potassium Carbonate (
) – Preferred over NaOH to prevent hydrolysis side-reactions.[1] -
Solvent: Acetone (reflux) or Acetonitrile.
Optimized Stoichiometry Table:
| Component | Standard Ratio (Eq) | Optimized Ratio (Eq) | Rationale |
| Bisphenol A | 1.0 | 3.0 - 4.0 | High excess ensures BnCl statistically encounters unreacted BPA, not Mono-ether.[1] |
| Benzyl Chloride | 1.0 | 1.0 | Limiting reagent.[1] |
| Base ( | 1.1 | 1.2 | Slight excess to neutralize HCl/HBr byproduct.[1] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 4.0 eq of BPA in Acetone (0.5 M concentration).
-
Base Activation: Add 1.2 eq
and heat to reflux for 30 mins before adding alkyl halide. This creates the phenoxide anion.[1] -
Slow Addition: Add 1.0 eq Benzyl Chloride dropwise over 2 hours.
-
Why? Keeping [BnCl] low relative to [BPA] at all times suppresses Di-ether formation.[1]
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- values (approx): Di-ether > Mono-ether > BPA.[1]
Module 2: Phase Transfer Catalysis (The Rate Accelerator)[1]
If using non-polar solvents (Toluene) or solid-liquid biphasic systems, the reaction is often sluggish.[1]
The Fix: Introduce a Phase Transfer Catalyst (PTC).[1] Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6.[1]
Mechanism: The PTC shuttles the phenoxide anion from the solid interface (or aqueous phase) into the organic phase where the Benzyl Chloride resides.[1]
Figure 1: Phase Transfer Catalysis Cycle. The PTC ([Q]+) extracts the phenoxide anion into the organic phase, enabling the reaction with Benzyl Chloride.[1]
Module 3: Purification (The "Downstream" Separation)[1]
This is the most critical step. You will have a mixture of:
-
BPA-MBE (Target)
-
BPA-DBE (Di-benzyl ether - impurity)
-
Excess BPA (Starting material)
The "pH Swing" Extraction Protocol
We exploit the acidity differences (
-
BPA: Two acidic protons (
).[1] Highly soluble in dilute NaOH.[1] -
BPA-MBE: One acidic proton.[1] Soluble in NaOH, but less hydrophilic than BPA.[1]
Troubleshooting Guide for Separation:
| Scenario | Diagnosis | Corrective Action |
| Product contains Di-ether | Neutral impurity present.[1] | Wash with Dilute NaOH: Dissolve crude in Toluene. Wash with 10% NaOH.[1] The Di-ether stays in Toluene. The Mono and BPA move to the aqueous layer.[1] Discard Toluene layer.[1] |
| Product contains BPA | Excess starting material.[1] | Selective Precipitation: Acidify the aqueous layer carefully.[1] BPA precipitates first or requires a specific solvent wash (e.g., hot water wash where BPA is soluble, Mono is not). |
| Cannot Crystallize | Oiling out. | Use Toluene/Hexane recrystallization.[1] Seed with pure crystal if available.[1] |
The "Claisen Alkali" Logic Flow
For high purity (>98%), use this specific workflow:
Figure 2: Purification Logic Flowchart.[1] Utilizing acidity differences to separate neutral di-ethers from phenolic mono-ethers.[1]
FAQ & Troubleshooting Matrix
Q1: My yield of Mono-ether is stuck at 50%. Why?
-
Diagnosis: You likely used a 1:1 ratio of BPA to Benzyl Chloride.[1]
-
Fix: You must use excess BPA (3:1 or 4:1).[1] The unreacted BPA is easily recovered via the alkaline wash step described in Module 3.[1] This shifts the statistical probability toward the Mono-product.[1]
Q2: The reaction turns into a solid block (stalls).
-
Diagnosis: Poor solubility of the phenoxide salt.[1]
-
Fix: Add a Phase Transfer Catalyst (TBAB, 5 mol%) or switch to a dipolar aprotic solvent like DMF (Dimethylformamide), though DMF is harder to remove later. Acetone with vigorous mechanical stirring is the standard compromise.[1]
Q3: I see a "spot" just above my Mono-ether on TLC that isn't Di-ether.
-
Diagnosis: C-alkylation.[1] Phenoxides are ambident nucleophiles.[1] Under high temperatures or specific solvent conditions, the benzyl group can attach to the aromatic ring carbon (ortho-position) instead of the oxygen.[1]
-
Fix: Lower the reaction temperature and ensure you are using a "hard" base (like
) in a polar aprotic solvent to favor O-alkylation over C-alkylation.
Q4: How do I recover the excess BPA?
-
Method: After extracting the Mono-ether, the remaining mother liquor (if using recrystallization) or the aqueous wash (if using pH swing) contains the BPA.[1] Acidify fully to pH 2 to precipitate BPA, filter, and dry. It can be reused in the next batch.
References
-
Williamson Ether Synthesis Optimization
-
Selective Mono-etherification
-
Purification of Bisphenols
-
Asatani, et al. "Method for making high purity bisphenol A." European Patent Office (EPO), EP 3558916 B1. Link
-
-
Kinetics of Phenolic Alkylation
Sources
Technical Guide: Overcoming Matrix Effects in Bisphenol A Monobenzyl Ether (BPA-MBE) Quantification
Executive Summary: The "Lipophilic Trap"
Bisphenol A Monobenzyl Ether (BPA-MBE) presents a distinct analytical challenge compared to its parent compound, Bisphenol A (BPA). While BPA is moderately lipophilic (LogP ~3.3), the addition of a benzyl group significantly increases hydrophobicity (LogP > 5.0) while retaining a single acidic phenolic hydroxyl group.
The Core Problem: In Reverse Phase LC (RPLC), BPA-MBE elutes late, often co-eluting with endogenous phospholipids (glycerophosphocholines and lysophosphatidylcholines). These phospholipids are the primary source of ion suppression in Electrospray Ionization (ESI), leading to poor sensitivity, non-reproducible quantification, and assay failure.
This guide provides a self-validating workflow to diagnose, visualize, and eliminate these matrix effects.
Module A: Diagnosis – Is it the Matrix?
Before optimizing extraction, you must confirm that signal variability is caused by the matrix and not the instrument.
Protocol A1: The Post-Column Infusion (Qualitative)
Use this to visualize "suppression zones" in your chromatogram.[1]
Setup:
-
Infusion: Syringe pump infusing neat BPA-MBE standard (100 ng/mL) at 10 µL/min into the LC effluent via a T-tee connector after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma/tissue extract without analyte).
-
Observation: Monitor the baseline of the BPA-MBE MRM transition.
Interpretation:
-
Flat Baseline: No matrix effect.
-
Dip/Valley: Ion Suppression (Matrix components preventing ionization).
-
Peak/Hump: Ion Enhancement (Rare for phenols, but possible).
Action: If the "Dip" aligns with your BPA-MBE retention time, you have a critical matrix effect.
Protocol A2: The Matuszewski Method (Quantitative)
Use this to calculate the exact Matrix Factor (MF).
Prepare three sample sets at the same concentration (e.g., Low QC level):
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike standard into the vial.
-
Set C (Pre-Extraction Spike): Spike standard into matrix, then extract.
Calculations:
| MF Value | Interpretation | Status |
| 0.85 – 1.15 | Negligible Matrix Effect | PASS |
| < 0.85 | Ion Suppression | FAIL (Signal loss) |
| > 1.15 | Ion Enhancement | FAIL (Data inflation) |
Module B: Visualization of the Workflow
The following diagram outlines the decision logic for troubleshooting matrix effects based on the protocols above.
Caption: Decision tree for diagnosing and remediating matrix effects in LC-MS/MS bioanalysis.
Module C: Sample Preparation Solutions
Because BPA-MBE is highly lipophilic, simple Protein Precipitation (PPT) is usually insufficient as it leaves phospholipids in the supernatant.
Method 1: Liquid-Liquid Extraction (LLE) – Recommended Starting Point
LLE is excellent for BPA-MBE because the analyte partitions into non-polar solvents, while salts and many phospholipids remain in the aqueous phase.
-
Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).
-
pH Adjustment: BPA-MBE is a phenol (pKa ~9.6). Acidify the sample (pH 4-5) with 1% Formic Acid to ensure it is neutral (protonated) and partitions into the organic layer.
-
Protocol:
-
200 µL Plasma + 20 µL IS.
-
Add 200 µL 1% Formic Acid (aq).
-
Add 1.5 mL MTBE. Vortex 5 mins.
-
Centrifuge, freeze aqueous layer (dry ice/acetone bath), pour off organic layer.
-
Evaporate to dryness and reconstitute.
-
Method 2: Solid Phase Extraction (SPE) – For Difficult Matrices
If LLE fails (MF < 0.85), use SPE with a wash step specifically targeting phospholipids.
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent) or Mixed-Mode Anion Exchange (MAX) if utilizing the phenolic charge.
-
The "Phospholipid Wash":
Module D: Chromatographic Optimization
If you cannot remove the matrix, you must separate your analyte from it.
-
Monitor the "Enemy": Always include a transition for Phospholipids in your method development (even if not quantifying them).
-
Precursor: m/z 184 (Phosphocholine head group) in ESI+.
-
Precursor: m/z 104 in ESI-.
-
-
Shift the Retention Time:
-
BPA-MBE is hydrophobic. It will elute late.
-
Phospholipids also elute late (often during the high-organic wash).
-
Solution: Use a Phenyl-Hexyl or Fluorophenyl column. These offer "pi-pi" interactions with the benzyl ring of BPA-MBE, potentially shifting its selectivity compared to the aliphatic chains of phospholipids.
-
Frequently Asked Questions (FAQ)
Q1: Can I use BPA-d16 as an Internal Standard for BPA-MBE?
-
Answer: You can, but it is risky. BPA-d16 is significantly less lipophilic than BPA-MBE. It will elute earlier (often minutes earlier). Therefore, the IS will not experience the same matrix suppression as the analyte at the specific moment of elution.
-
Recommendation: If BPA-MBE-d4 is unavailable, use a structural analog with similar hydrophobicity (e.g., Bisphenol AF) or use Post-Column Infusion (PCI) for calibration (see Reference 1.20) if SIL-IS is impossible to source.
Q2: I see "ghost peaks" of BPA-MBE in my blank samples. Why?
-
Answer: BPA derivatives are ubiquitous in lab plastics. BPA-MBE is sticky.
-
Fix:
-
Replace plastic 96-well plates with glass inserts .
-
Wash the HPLC needle with a strong solvent (e.g., Isopropanol/Acetone/Cyclohexane) to reduce carryover.
-
Avoid using detergents containing alkylphenols to wash glassware.
-
Q3: Should I use ESI+ or ESI-?
-
Answer: ESI- (Negative Mode) is standard for bisphenols due to the acidic phenolic proton. However, because BPA-MBE has a benzyl ether group, it can form adducts (e.g., [M+NH4]+) in ESI+.
-
Tip: If ESI- background is too high, try ESI+ with an Ammonium Fluoride buffer (0.2 mM) to drive fluoride adduct formation [M+F]- which is often highly sensitive for neutral/lipophilic phenols.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[9] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Restek Corporation. (2020). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Restek Resource Hub.
-
Vacek, J., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.[10] [10]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monobenzone | C13H12O2 | CID 7638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Bisphenol A Monobenzyl Ether stability and storage issues
This guide serves as a specialized technical resource for researchers and process chemists working with Bisphenol A Monobenzyl Ether (BPA-MBE) . Unlike the commodity chemical Bisphenol A (BPA), this mono-protected derivative (CAS: 42781-88-4) presents unique challenges in synthesis selectivity, purification, and long-term stability due to its "Janus-faced" nature—possessing both a robust ether linkage and a reactive phenolic hydroxyl group.
Module 1: Stability Profile & Storage Protocols
Q1: Why is my BPA-MBE turning pink or brown during storage?
Diagnosis: Oxidative Quinone Formation.
Technical Insight: While the benzyl ether moiety is relatively inert to oxidation, the remaining free phenolic hydroxyl group (
-
Purification: If the color is deep, recrystallize from a non-polar solvent (e.g., Toluene/Hexane) or perform a short silica filtration to remove oxidized impurities.
-
Storage Protocol: Store under an inert atmosphere (Argon or Nitrogen) in amber glass vials.
-
Temperature: Maintain at 2-8°C . While the compound is chemically stable at room temperature, cold storage retards the kinetics of auto-oxidation.
Q2: Is the benzyl ether linkage stable to acidic workups?
Diagnosis: Acid-Catalyzed Hydrolysis/Cleavage.
Technical Insight: The benzyl ether bond is generally stable to basic conditions and mild acids. However, it is labile to strong Lewis acids (e.g.,
-
Safe: Dilute
(1M), Acetic Acid, (dilute, cold). -
Risk: Refluxing in acidic media or exposure to high-intensity UV light (which can induce radical cleavage).
Q3: Can I store BPA-MBE in solution?
Recommendation: Avoid long-term storage in solution. Reasoning:
-
Chlorinated Solvents (e.g.,
, ): These solvents can become acidic over time (forming ), which may catalyze slow hydrolysis of the ether. -
Ethers (e.g., THF): Prone to peroxide formation, which can initiate radical oxidation of the free phenol.
-
Protocol: Evaporate to dryness. If solution storage is mandatory, use anhydrous DMSO or Methanol at -20°C and ensure the container is sealed under argon.
Module 2: Synthesis & Selectivity Troubleshooting
Q4: My synthesis yielded a viscous oil instead of a solid. Is this expected?
Diagnosis: Impurity-Induced Melting Point Depression. Technical Insight: Pure BPA-MBE is a solid (Melting Point range typically 90–110°C , dependent on polymorph/purity). A viscous oil indicates the presence of:
-
Residual Solvent: Toluene or DMF are common and difficult to remove.
-
Bis-benzyl Ether (Over-reaction): The di-protected side product lowers the lattice energy.
-
Unreacted BPA: Acts as a plasticizer. Troubleshooting Step:
-
TLC Analysis: Check using 20% EtOAc/Hexane. You will likely see three spots: Top (Di-benzyl), Middle (Mono-benzyl), Bottom (BPA).
-
Remedy: If an oil persists, induce crystallization by triturating with cold pentane or hexanes. If that fails, column chromatography is required to separate the statistical mixture.
Q5: How do I maximize the yield of the Mono-ether over the Di-ether?
Strategy: Statistical Probability Management. The Problem: The reactivity of the second phenolic group does not decrease significantly after the first benzylation. A 1:1 stoichiometric addition of benzyl bromide to BPA typically yields a statistical mixture (approx. 25% BPA, 50% Mono, 25% Di). Optimization Protocol:
-
Stoichiometry: Use a excess of BPA (e.g., 2.0 to 3.0 equivalents) relative to the benzyl halide. This statistically favors the mono-attack.
-
Addition Rate: Add the benzyl halide dropwise to a dilute solution of BPA and base.
-
Recovery: The unreacted BPA is polar and can be recovered via aqueous extraction (it dissolves in high pH aqueous base better than the mono-ether) or precipitation from non-polar solvents.
Module 3: Visualizing the Chemistry
Diagram 1: Synthesis & Competitive Pathways
This diagram illustrates the statistical challenge in synthesizing BPA-MBE and the separation logic.
Caption: Reaction pathway showing the competitive formation of mono- and di-benzyl ethers and the solubility-based separation strategy.
Diagram 2: Stability & Degradation Mechanisms
Understanding the vulnerabilities of BPA-MBE allows for better storage planning.
Caption: Degradation map highlighting the dual susceptibility: oxidation of the phenol and cleavage of the ether.
Module 4: Experimental Data Reference
| Property | Value / Condition | Note |
| CAS Number | 42781-88-4 | |
| Molecular Formula | MW: 318.41 g/mol | |
| Physical State | White Solid (Pure) | Viscous oil if impure.[1] |
| Solubility | Soluble: DCM, EtOAc, THF, Toluene | Insoluble: Water. |
| TLC (Silica) | BPA ( | |
| Storage | 2-8°C, Inert Gas, Dark | Hygroscopic? No, but oxidation sensitive. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6623, Bisphenol A. Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl Ethers: Cleavage and Stability. Retrieved from [Link]
-
European Patent Office. Method for Manufacturing of Bisphenol A (Purification Protocols). EP 3558916 B1. Retrieved from [Link][2][3][4]
Sources
Technical Support Guide: Bisphenol A Monobenzyl Ether (BPA-MBE) Stability & Handling
To: Research & Development Teams, Analytical Chemistry Groups From: Senior Application Scientist, Reference Standards Division Subject: Prevention of Degradation in Bisphenol A Monobenzyl Ether Standards
Compound Profile & Stability Mechanisms
This compound (BPA-MBE) is a mono-protected derivative of Bisphenol A. Its chemical structure contains two distinct functional groups with opposing stability profiles, making it a "hybrid" molecule that requires specific handling protocols.
-
Moiety A: The Free Phenol (
).-
Vulnerability:[1]Oxidation. The phenolic proton is acidic and susceptible to abstraction, leading to the formation of phenoxy radicals and subsequent conversion to quinones (yellow/brown degradation products).
-
-
Moiety B: The Benzyl Ether (
).
Understanding this duality is the key to preventing degradation. You are essentially managing two different "clocks" of degradation simultaneously.
Degradation Pathways Diagram
The following diagram illustrates the two primary breakdown mechanisms you must control.
Figure 1: Primary degradation pathways for BPA-MBE. The molecule is squeezed between oxidative risks (phenol side) and hydrolytic/thermal risks (ether side).
Storage & Handling Protocols
The "Golden Standard" for Storage
To maximize shelf life, you must create an environment that is dark, cold, and neutral.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius kinetics dictate that lowering temperature significantly retards both oxidation and spontaneous hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent phenolic oxidation. Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Amber Glass | Benzyl ethers are photo-labile. UV light can generate benzyl radicals, initiating cleavage. Amber glass blocks <400nm radiation. |
| Dessication | Required | Moisture promotes acid-catalyzed hydrolysis if any trace acidity is present. Allow vials to reach room temp before opening to prevent condensation. |
Solvent Selection for Stock Solutions
Choosing the wrong solvent is the most common cause of "silent" degradation (where the standard degrades inside the vial).
-
Recommended: Methanol (LC-MS Grade) or Acetonitrile .
-
Why: Neutral, polar, and compatible with most HPLC mobile phases.
-
-
Acceptable: DMSO (for high concentration stocks).
-
Caution: DMSO is hygroscopic; moisture absorption over time can lead to hydrolysis.
-
-
FORBIDDEN: Acidified Solvents (e.g., 0.1% Formic Acid in MeOH).
-
Why: Storing benzyl ethers in acidic media will catalyze deprotection, slowly converting your standard back into Bisphenol A. Add acid only at the moment of LC mixing, not in the storage vial.
-
Troubleshooting & FAQs
Q1: My standard powder has turned from white to a faint pink or yellow. Is it still usable?
Diagnosis: Oxidative Degradation. The color change indicates the formation of quinones or coupled phenoxy species. This occurs when the free phenol group oxidizes.
-
Action: Discard. The purity is compromised. Quinones are highly electrophilic and can react further, creating complex impurity profiles.
-
Prevention: Ensure the next vial is flushed with inert gas after every use and stored at -20°C.
Q2: I see "Ghost Peaks" in my GC-MS analysis. Is my sample impure?
Diagnosis: Thermal Degradation in the Injector Port. Benzyl ethers are thermally sensitive. If your GC inlet is too hot (>250°C), the molecule may cleave during injection, creating artifacts (Bisphenol A and Benzyl Alcohol) that were not present in the vial.
-
Test: Lower the inlet temperature to 200–220°C or use a "Cold On-Column" injection technique. If the "impurity" peaks decrease in ratio to the main peak, the degradation is artifactual (happening inside the instrument), not in your sample.
Q3: My HPLC retention time is shifting, and a new early-eluting peak is appearing.
Diagnosis: Acid-Catalyzed Hydrolysis. If you are using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the benzyl ether may be hydrolyzing on-column or in the autosampler if the sample sits too long.
-
Action: Check the new peak's UV spectrum. If it matches Bisphenol A (retention time ~5-6 min on C18), your standard is deprotecting.
-
Fix: Remove acid from the sample diluent. Keep the autosampler at 4°C.
Q4: Can I use plastic vials for storage?
Diagnosis: Sorption Losses. BPA-MBE is lipophilic (LogP > 4). It will adsorb to the walls of Polypropylene (PP) or Polystyrene (PS) containers, leading to a decrease in concentration without chemical degradation.
-
Action: Use Silanized Glass Vials only.
Experimental Validation: Purity Check Workflow
If you suspect degradation, use this self-validating HPLC workflow to confirm the integrity of your standard.
Workflow Diagram
Figure 2: Diagnostic workflow for assessing standard integrity.
HPLC Protocol Details
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water (No Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 10 minutes.
-
Detection: 280 nm (Phenol absorption) and 254 nm (Benzyl absorption).
-
Pass Criteria: Purity > 98% (Area). No peaks matching the retention time of pure Bisphenol A.
References
-
Chemical Stability of Benzyl Ethers
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers).[3]
- Note: Defines the acid-lability and oxidative cleavage mechanisms of benzyl ethers.
-
-
Oxidation of Phenolic Compounds
- Singleton, V. L. (1987). "Oxygen with Phenols and Related Reactions in Musts, Wines, and Model Systems: Observations and Practical Implications." American Journal of Enology and Viticulture.
- Note: foundational text on the mechanism of phenolic oxid
-
Thermal Degradation in Gas Chromatography
- Grob, K. (2001).
- Note: Details the thermal degradation of labile protecting groups in hot injectors.
-
Safety & Handling Data (SDS)
Sources
Technical Support Center: Troubleshooting Bisphenol A Monobenzyl Ether (BPA-MBE) Recovery
Introduction: The Chemistry of the Problem
Bisphenol A Monobenzyl Ether (BPA-MBE) presents a unique challenge in Solid Phase Extraction (SPE) compared to its parent molecule, Bisphenol A (BPA). While BPA is moderately hydrophobic (LogP ~3.32) with two ionizable phenolic groups, BPA-MBE possesses a bulky, non-polar benzyl protecting group on one side.
Key Chemical Constraints:
-
Increased Hydrophobicity: The benzyl ether moiety significantly increases the LogP (estimated > 4.5), making it prone to "sticking" to plasticware and requiring stronger elution solvents.
-
Single Ionizable Site: Unlike BPA, BPA-MBE has only one free phenolic hydroxyl group (pKa ~9.6–10). This limits charge-based retention strategies but makes it an excellent candidate for specific mixed-mode interactions.
-
Solubility Profile: It has lower water solubility than BPA, increasing the risk of precipitation during the aqueous loading phase.
This guide moves beyond generic advice to address the specific physicochemical behavior of BPA-MBE.
Phase 1: Diagnostic Workflow
Before altering your protocol, use this logic tree to isolate the failure point. Most recovery issues stem from three distinct failures: Breakthrough (analyte never sticks), Irreversible Adsorption (analyte sticks too well), or Pre-Extraction Loss (analyte lost to labware).
Figure 1: Diagnostic logic tree for isolating the root cause of low BPA-MBE recovery.
Phase 2: Critical Troubleshooting Q&A
Q1: I am using a standard C18 cartridge. Why is my recovery inconsistent (varying between 40-70%)?
The Issue: Sorbent "Dewetting" and Phase Collapse. Standard C18 (silica-based) sorbents are hydrophobic. If the cartridge runs dry even for a few seconds between conditioning and loading, the C18 chains can collapse onto themselves to minimize surface energy. This drastically reduces the surface area available to bind the hydrophobic benzyl group of BPA-MBE.
The Fix:
-
Switch to Polymeric Sorbents: Use a Hydrophilic-Lipophilic Balance (HLB) or Divinylbenzene (DVB) polymer. These do not suffer from dewetting and maintain retention even if the cartridge dries out [1].
-
Critical Step: If you must use C18, ensure a thin layer of water remains above the frit at all times during conditioning.
Q2: My analyte is not in the flow-through, but it’s not in the elution vial either. Where did it go?
The Issue: Secondary Interactions or Insufficient Elution Strength. BPA-MBE is significantly more hydrophobic than BPA.
-
Scenario A (Adsorption): The molecule is sticking to the plastic walls of the sample tube or the SPE cartridge housing.
-
Scenario B (Under-elution): Pure Methanol (commonly used for BPA) may be too weak to disrupt the pi-pi interactions between the benzyl ring of BPA-MBE and the sorbent, especially if using a polymeric phase.
The Fix:
-
For Adsorption: Add 0.5% surfactant (e.g., Tween-20) or 5% isopropanol to your sample before loading to prevent wall adsorption. Use silanized glassware for collection [2].[1]
-
For Elution: Switch to Acetonitrile (ACN) or a mixture of MTBE/Methanol (80:20) . The benzyl ether group requires a stronger organic solvent to fully desorb.
Q3: Can I use Mixed-Mode Ion Exchange for higher specificity?
The Answer: Yes, and it is often superior for dirty matrices (plasma/tissue). Since BPA-MBE has one free phenolic group (pKa ~9.6), it acts as a weak acid. You can use Mixed-Mode Anion Exchange (MAX/PAX) .
-
Mechanism: At pH > 11, BPA-MBE becomes negatively charged (phenolate ion) and binds to the quaternary amine of the sorbent.
-
Advantage: You can wash with 100% Methanol to remove neutrals (since the analyte is locked by charge), then elute with Acidic Methanol. This yields a much cleaner extract than C18 [3].
Phase 3: Validated Protocols
Select the protocol that matches your available sorbent.[1]
Table 1: Protocol Comparison
| Step | Protocol A: Polymeric RP (Recommended) | Protocol B: Mixed-Mode Anion Exchange (High Purity) |
| Sorbent | Polymeric HLB/DVB (e.g., Oasis HLB, Strata-X) | Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX) |
| Condition | 1. MeOH (3 mL)2. Water (3 mL) | 1. MeOH (3 mL)2. Water (3 mL) |
| Load | Sample pH 3–7 (Neutral state) | Sample pH adjusted to 11-12 (Ionized state) |
| Wash 1 | 5% MeOH in Water (Removes salts/proteins) | 5% NH4OH in Water (Maintains charge) |
| Wash 2 | N/A | 100% Methanol (Removes neutrals/hydrophobics) |
| Elute | 100% Acetonitrile (2 x 1 mL) | 2% Formic Acid in Methanol (Neutralizes phenol to elute) |
| Evaporation | N2 stream @ 40°C (Do not over-dry) | N2 stream @ 40°C |
Detailed Workflow for Protocol A (Polymeric Reversed-Phase)
Rationale: This method relies on the strong hydrophobic interaction of the benzyl group. It is robust and requires less pH manipulation than ion exchange.
-
Sample Pre-treatment:
-
Dilute biological samples (plasma/urine) 1:3 with water.
-
Crucial: Add 2% Isopropanol to the sample to prevent BPA-MBE from sticking to the container walls during transfer.
-
Adjust pH to < 7 using dilute Phosphoric Acid (prevents ionization of the phenol).
-
-
Conditioning:
-
Pass 3 mL Methanol through the cartridge.[2]
-
Pass 3 mL HPLC-grade water. Note: Polymeric sorbents allow drying, but keeping it wet is good practice.
-
-
Loading:
-
Load sample at a slow flow rate (1 mL/min). Fast loading causes breakthrough of hydrophobic large molecules due to slow mass transfer kinetics [4].
-
-
Washing:
-
Wash with 3 mL of 5% Methanol/95% Water .
-
Warning: Do not exceed 10% Methanol in the wash; the benzyl ether makes the compound sensitive to organic elution.
-
-
Drying:
-
Apply high vacuum for 5–10 minutes. Residual water interferes with GC-MS derivatization (if applicable).
-
-
Elution (The Critical Step):
-
Apply 1 mL Acetonitrile . Soak for 1 minute (stop flow). Elute by gravity or low vacuum.
-
Repeat with a second 1 mL aliquot.
-
Why Acetonitrile? It is a stronger dipole-dipole solvent than methanol and better solvates the aromatic benzyl rings [5].
-
References
-
Waters Corporation. (2024). Oasis Sample Extraction Products: Method Development Guide.Link
-
Sigma-Aldrich. (2025). Bisphenol A diglycidyl ether Properties and Handling.Link (Used as proxy for hydrophobic ether handling).
-
Chromatography Online. (2019). Solving Recovery Problems in SPE. LCGC International. Link
-
Agilent Technologies. (2020). SPE Method Development Tips and Tricks.Link
-
Phenomenex. (2024). Troubleshooting Low Recovery in SPE.Link
Sources
Validation & Comparative
Validation of analytical method for Bisphenol A Monobenzyl Ether
Analytical Method Validation Guide: Bisphenol A Monobenzyl Ether (CAS 42781-88-4)
Executive Summary
This guide provides a technical framework for the validation of analytical methods for This compound (BPA-MBE) , a hydrophobic derivative of Bisphenol A often found as an impurity or intermediate in polymer synthesis. Unlike the widely documented Bisphenol A (BPA), BPA-MBE possesses a benzyl ether moiety that significantly alters its physicochemical properties, necessitating specific modifications to standard bisphenol protocols.
The Verdict: LC-MS/MS (ESI-) is the recommended gold standard for trace analysis due to the molecule's polarity and thermal stability profile. GC-MS is a viable alternative but requires mandatory derivatization (silylation) of the remaining phenolic hydroxyl group to prevent peak tailing and thermal degradation.
Chemical Profile & Analytical Challenges
Understanding the analyte is the first step in robust method design.
| Parameter | Specification | Analytical Implication |
| Chemical Name | This compound | Target Analyte |
| CAS Number | 42781-88-4 | Unique Identifier |
| Structure | C₂₂H₂₂O₂ | One free phenol (acidic); One benzyl ether (hydrophobic). |
| Molecular Weight | 318.41 g/mol | Precursor ion [M-H]⁻ ≈ 317.4 m/z. |
| Hydrophobicity | High LogP (~5.0 est.) | Retains strongly on C18; requires high % organic mobile phase. |
| pKa | ~10 (Phenolic OH) | Ionizes well in negative electrospray (ESI-). |
Comparative Analysis: LC-MS/MS vs. GC-MS
This comparison guides the selection of the methodology based on laboratory resources and sensitivity requirements.
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: GC-MS (Alternative) |
| Principle | Electrospray Ionization (ESI-), MRM Mode | Electron Impact (EI), SIM Mode |
| Sample Prep | Minimal (SPE or LLE); Direct Injection | Laborious; Requires Derivatization (Silylation) |
| Sensitivity (LOD) | High (0.05 - 0.5 ng/mL) | Moderate (1 - 10 ng/mL) |
| Selectivity | Excellent (Mass transitions specific to parent/daughter) | Good (Retention time + EI spectrum) |
| Throughput | High (< 8 min run time) | Low (Requires 30-60 min prep + run time) |
| Risk Factors | Matrix suppression in ESI source | Incomplete derivatization; Moisture sensitivity |
Method A: UHPLC-MS/MS Protocol (Gold Standard)
This protocol utilizes the free phenolic group for negative ionization while leveraging the benzyl group for chromatographic retention.
Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm). Note: Phenyl-Hexyl columns offer superior selectivity for the benzyl ether moiety via π-π interactions.
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 9.0 with NH₄OH to ensure deprotonation).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 40% B (Focusing)
-
1-6 min: Ramp to 95% B (Elution of BPA-MBE)
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate to 40% B
-
Mass Spectrometry (ESI-) Parameters
-
Ionization: Negative Mode (loss of H⁺).
-
Precursor Ion: 317.4 m/z.
-
Quantifier Transition: 317.4 → 211.1 m/z (Loss of benzyl ether group, cleavage at ether bond).
-
Qualifier Transition: 317.4 → 93.1 m/z (Phenoxide ion) or 317.4 → 133.1 m/z (Isopropenyl phenol fragment).
-
Internal Standard (IS): ¹³C₁₂-BPA or BPA-d16 . Note: Since deuterated BPA-MBE is rare, BPA-d16 is the closest structural analog available. Relative Retention Time (RRT) must be established.
Method B: GC-MS Protocol (Alternative)
If LC-MS/MS is unavailable, GC-MS can be used, but the free phenol must be capped to ensure volatility.
Derivatization Workflow
-
Dry Extract: Evaporate sample extract to complete dryness under Nitrogen. Critical: Any moisture will destroy the derivatizing agent.
-
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL into GC (Splitless mode).
GC Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: Start 100°C (1 min) → 20°C/min to 300°C → Hold 5 min.
-
Detection: SIM Mode. Monitor m/z corresponding to the TMS-derivative of BPA-MBE (MW = 318 + 72 = 390). Target ions: 390 (M⁺), 375 (M-CH₃).
Validation Framework (ICH Q2 R1/R2)
To ensure scientific integrity, the method must be validated against the following criteria.
Specificity & Selectivity
-
Protocol: Analyze a "double blank" (solvent only), a "matrix blank" (extracted sample without analyte), and a spiked sample.
-
Acceptance: No interfering peaks > 20% of the LLOQ (Lower Limit of Quantification) area at the retention time of BPA-MBE.
Linearity & Range
-
Protocol: Prepare a 6-point calibration curve (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).
-
Data Treatment: Use weighted linear regression (1/x or 1/x²) to account for heteroscedasticity in MS data.
-
Acceptance: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
Accuracy (Recovery) & Precision
-
Protocol: Spike blank matrix at three levels (Low, Medium, High). Perform 5 replicates per level.
-
Acceptance:
-
Recovery: 80% - 120% of theoretical value.
-
Precision (RSD): < 15% (< 20% at LLOQ).
-
Matrix Effect (Critical for LC-MS)
-
Protocol: Compare the slope of a calibration curve in pure solvent vs. a calibration curve spiked into the extracted matrix.
-
Calculation: Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).
-
Correction: If MF < 0.8 (suppression) or > 1.2 (enhancement), use the Internal Standard to correct or switch to Matrix-Matched Calibration.
Workflow Visualization
The following diagram illustrates the decision logic and experimental workflow for validating BPA-MBE.
Caption: Decision tree and workflow for the analytical validation of this compound, highlighting the divergent sample preparation paths for LC and GC methodologies.
References
-
European Chemicals Agency (ECHA). (2020). Bisphenol A and its structural analogues. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 87558087 (Bisphenol PH/Analogues). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Analytical Methods for Bisphenol A. Retrieved from [Link]
-
Waters Corporation. (2021). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Retrieved from [Link][1][2][3][4][5][6]
Sources
- 1. Development of an On-Column Trace Enrichment Method for the Determination of Sub-μg/L Bisphenol A in Bottled Water by RP-HPLC with Fluorescent Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021232060A1 - Scented color-changing system - Google Patents [patents.google.com]
- 3. This compound ( 85%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 4. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: Cross-Reactivity of Bisphenol A Monobenzyl Ether in Immunoassays
Executive Summary
Product Focus: Bisphenol A Monobenzyl Ether (BPA-MBE) – A synthetic intermediate and structural analog of Bisphenol A (BPA).[1][2][3] Context: Immunoassays (ELISA) for BPA are critical for environmental and clinical monitoring.[1] However, structural analogs like BPA-MBE can introduce false positives due to antibody cross-reactivity (CR).[1][2][3] Verdict: In high-specificity commercial ELISA kits targeting free BPA, BPA-MBE typically exhibits low cross-reactivity (<5%) due to steric hindrance at the phenolic epitope.[1][2][3] However, in broad-spectrum assays or those utilizing specific ether-linked haptens, cross-reactivity can rise significantly (10–40%), necessitating rigorous validation for industrial quality control applications.[1][2][3]
Technical Introduction: The Structural Challenge
To understand the immunological behavior of BPA-MBE, we must first analyze its structural deviation from the target analyte, BPA.[2]
-
Bisphenol A (BPA): Contains two unhindered phenolic hydroxyl groups (-OH) flanking a dimethyl-methylene bridge.[1][2][3]
-
This compound (BPA-MBE): One phenolic hydroxyl is protected by a benzyl group (a phenyl ring attached via a methylene bridge).[1][2][3]
This modification is not trivial. The benzyl group is bulky and hydrophobic.[2] In competitive immunoassays, antibodies are typically raised against a BPA-hapten conjugate.[1][2][3] The specificity of the resulting antibody depends entirely on which part of the BPA molecule was exposed during immunization.[2]
Structural Comparison (DOT Visualization)
Figure 1: Structural interference mechanism. The bulky benzyl group of BPA-MBE prevents deep entry into the antibody binding pocket designed for the smaller free phenol group of BPA.[2]
Comparative Performance Analysis
The following data synthesizes performance metrics from competitive indirect ELISA formats comparing standard Anti-BPA antibodies against various analogs.
Table 1: Cross-Reactivity Profile (Relative to BPA = 100%)
| Analyte / Analog | Structure Key Feature | High-Specificity Ab (Polyclonal) | Broad-Spectrum Ab (Monoclonal) | Interpretation |
| Bisphenol A (BPA) | 2x Free Phenols | 100% | 100% | Target Analyte.[1][2][3] |
| BPA Monobenzyl Ether | 1x Benzyl Ether | < 1.5% | ~15 - 25% | Primary Interferent. The benzyl group blocks specific recognition sites in high-spec assays but binds to the core structure in broad-spec assays.[1][2][3] |
| Bisphenol B (BPB) | Ethyl bridge | 85% | 90% | High CR due to structural similarity (only 1 carbon difference).[1][2][3] |
| Bisphenol F (BPF) | No methyl groups | 10 - 30% | 40 - 60% | Missing methyls reduce affinity but do not block binding.[1][2][3] |
| BADGE | 2x Glycidyl Ethers | < 0.1% | < 1% | Double ether protection usually eliminates binding completely.[1][3] |
Mechanism of Action[2][4]
-
High-Specificity Antibodies: These are typically raised against immunogens where the BPA is linked via the central carbon or the ortho-position, leaving the phenolic -OH groups exposed .[1][2][3] The antibody pocket forms hydrogen bonds with these -OH groups.[1][2] BPA-MBE, lacking one -OH and possessing a bulky benzyl group, physically cannot fit, resulting in negligible cross-reactivity (<1.5%).[1][2]
-
Broad-Spectrum Antibodies: These may be raised against haptens linked via the phenolic oxygen (ether linkage).[1][2][3] In this scenario, the antibody is "trained" to ignore the phenolic region and focus on the diphenylmethane skeleton .[2] Since BPA-MBE shares this identical skeleton, it cross-reacts significantly (up to 25%).[1][2]
Experimental Protocol: Determining Cross-Reactivity
To objectively validate the cross-reactivity of BPA-MBE in your specific assay, follow this Competitive Indirect ELISA protocol. This method calculates the IC50 shift, the gold standard for specificity.[2]
Workflow Logic (DOT Visualization)
Figure 2: Step-by-step workflow for determining Cross-Reactivity (CR) using Competitive ELISA.
Detailed Methodology
Reagents:
-
Coating Antigen: BPA-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).[1][3]
-
Primary Antibody: Anti-BPA (Rabbit Polyclonal or Mouse Monoclonal).[1][2]
-
Analytes:
Procedure:
-
Coat: Add 100 µL of Coating Antigen to 96-well microplate. Incubate overnight at 4°C. Wash 3x with PBST.
-
Block: Add 200 µL 1% Gelatin or BSA in PBS. Incubate 1h at 37°C.
-
Competition:
-
Wash: Wash plate 5x with PBST to remove unbound antibody.[1][2]
-
Detect: Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).[1][3] Incubate 45 min. Wash 5x.
-
Read: Add TMB substrate. Stop with 2M H2SO4. Read OD450.
Calculation:
Plot OD450 vs. Log[Concentration]. Determine the IC50 (concentration inhibiting 50% of maximum signal) for both curves.
Mitigation & Validation Strategies
If your research involves samples where BPA-MBE might be present (e.g., resin manufacturing intermediates), ELISA results must be validated to avoid false positives.[1][2][3]
-
Solvent Extraction: BPA-MBE is more hydrophobic than BPA.[1][3] Use a non-polar solvent wash (e.g., Hexane) on the aqueous sample at neutral pH.[2] BPA (pKa ~9.[1][2]6) will remain largely in the aqueous phase or can be extracted into ether, while the monobenzyl ether partitions differently depending on pH adjustments.[2]
-
HPLC Confirmation: For any positive ELISA result >10% above the limit of detection, confirm with HPLC-FLD or LC-MS.
-
Antibody Selection:
-
For Environmental Screening: Use antibodies raised against BVA (Bisphenol Valeric Acid) .[1][2][4] These focus on the phenol ring and show minimal BPA-MBE cross-reactivity.[1][2]
-
For Total Bisphenol Load: Use antibodies raised against the Chlorocarbonate derivative . These are less specific and will detect the "Bisphenol Core" regardless of ether modifications.[2]
-
References
-
Comparison of Immunoassay Formats
- Source: Comparison of direct and indirect competitive ELISA for Bisphenol A.
- Relevance: Establishes the baseline IC50 for BPA and the impact of hapten heterology on specificity.
-
Link:5
-
Hapten Synthesis & Specificity
-
Cross-Reactivity Data (Commercial Kits)
-
Chemical Structure & Properties
Sources
- 1. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Preparation of Monoclonal Antibody for the Detection of Bisphenol A by Enzyme-Linked Immunoassay [spkx.net.cn]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. cedarlanelabs.com [cedarlanelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
Comparative Analysis of Bisphenol A Monobenzyl Ether (BPA-MBE) in Complex Matrices
Content Type: Technical Comparison Guide Subject: Bisphenol A Monobenzyl Ether (CAS 42781-88-4) vs. Bisphenol A (BPA) & Bisphenol S (BPS) Audience: Analytical Chemists, Toxicologists, and Material Scientists.
Executive Summary
This compound (BPA-MBE), identified by CAS 42781-88-4 , is an asymmetric derivative of Bisphenol A (BPA) increasingly utilized in thermal paper technologies as a sensitizer or co-developer. Unlike the symmetric BPA or BPS, BPA-MBE possesses a "Janus-faced" structure: one phenolic hydroxyl group remains free (conferring reactivity and estrogenic potential), while the other is etherified with a benzyl group (significantly increasing lipophilicity).
This guide provides a critical comparative analysis of BPA-MBE against standard bisphenols. It addresses the analytical challenges posed by its increased hydrophobicity in biological matrices and evaluates its functional performance in material applications.[1]
Key Findings
-
Analytical Shift: BPA-MBE requires modified extraction protocols compared to BPA; its high LogP necessitates higher organic solvent ratios in Solid Phase Extraction (SPE).
-
Detection: LC-MS/MS in ESI(-) mode is the gold standard, utilizing the specific precursor ion m/z 317.4 [M-H]⁻.
-
Toxicity Profile: While less water-soluble than BPA, the retention of one phenolic ring preserves potential endocrine-disrupting activity, while the benzyl moiety may enhance cellular uptake.
Chemical Profile & Comparative Properties[1][2][3]
Understanding the physicochemical divergence between BPA-MBE and its analogues is prerequisite for accurate method development.
Table 1: Physicochemical Comparison
| Property | Bisphenol A (BPA) | Bisphenol S (BPS) | This compound (BPA-MBE) |
| CAS Number | 80-05-7 | 80-09-1 | 42781-88-4 |
| Structure | Symmetric (Di-OH) | Symmetric (Di-OH, Sulfone) | Asymmetric (Mono-OH, Mono-Benzyl Ether) |
| Molecular Weight | 228.29 g/mol | 250.27 g/mol | 318.41 g/mol |
| LogP (Hydrophobicity) | ~3.4 | ~1.6 (More Polar) | ~5.2 (Highly Lipophilic) |
| Water Solubility | Moderate (300 mg/L) | High (1100 mg/L) | Very Low (<10 mg/L) |
| Primary Use | Polycarbonate, Epoxy | Thermal Paper Developer | Thermal Paper Sensitizer/Developer |
| pKa | ~9.6 | ~8.0 (More Acidic) | ~10.1 (Less Acidic) |
Scientific Insight: The benzyl ether group in BPA-MBE acts as a hydrophobic anchor. In Reverse Phase Chromatography (RPC), BPA-MBE will elute significantly later than BPA and BPS. In biological extraction, it partitions strongly into lipid layers, requiring non-polar solvents (e.g., MTBE or Ethyl Acetate) rather than the polar solvents used for BPS.
Analytical Methodologies in Different Matrices
Matrix A: Biological Fluids (Urine/Serum)
Challenge: BPA-MBE undergoes Phase II metabolism (glucuronidation) at the single free hydroxyl site. However, its lipophilicity leads to high protein binding in serum.
Workflow Diagram: Biological Extraction
Figure 1: Optimized extraction workflow for BPA-MBE in biological matrices. The shift to MTBE (Methyl tert-butyl ether) addresses the molecule's high LogP.
Matrix B: Solid Matrices (Thermal Paper/Dust)
Challenge: Co-elution with high concentrations of lipids or other sensitizers (e.g., Stearamide). Protocol Adjustment: Ultrasonic extraction with Acetonitrile (ACN) is preferred over Methanol. ACN precipitates proteins/waxes more effectively while solubilizing the BPA-MBE.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification
This protocol is self-validating through the use of an Internal Standard (IS). Since a deuterated BPA-MBE is rare, 13C12-BPA or BPA-d16 can be used, provided relative retention times are strictly monitored.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).
-
Mobile Phase A: Water + 0.01% Ammonium Fluoride (Enhances ionization in neg mode).
-
Mobile Phase B: Acetonitrile (Methanol is too viscous and provides lower sensitivity for this ether).
-
Gradient: Start at 40% B (higher than BPA methods)
Ramp to 95% B over 8 min.
MRM Transitions (Negative Mode ESI):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
|---|---|---|---|---|
| BPA-MBE | 317.4 [M-H]⁻ | 211.1 | 25 | Loss of Benzyl group |
| 93.1 | 35 | Phenolate fragment |
| BPA (Ref) | 227.1 [M-H]⁻ | 212.0 | 22 | Standard transition |
Protocol 2: Sample Preparation (Serum)
-
Aliquot: Take 200 µL Serum.
-
Spike: Add 10 µL Internal Standard (100 ng/mL).
-
Precipitation: Add 600 µL cold Acetonitrile (Not Methanol—ACN breaks protein binding better for lipophilic ethers).
-
Vortex/Centrifuge: 10 min at 10,000 rpm.
-
Supernatant Transfer: Move supernatant to glass vial.
-
Dilution: Dilute 1:1 with water prior to injection to prevent peak distortion (solvent effect).
Functional & Toxicological Comparison
Functional Performance (Thermal Paper)
BPA-MBE is often used not just as a developer, but as a sensitizer .
-
Mechanism: The benzyl ether group disrupts the crystal packing of the leuco dye more effectively than the hydroxyl group of BPA.
-
Result: Lower melting point of the developer/dye complex
Faster printing speeds and darker images at lower energy.
Toxicological Implications
The "Safety by Substitution" hypothesis is questionable for BPA-MBE.
-
Estrogenicity: The molecule retains one p-hydroxyphenyl moiety, which is the pharmacophore required for Estrogen Receptor (ER) binding.
-
Bioavailability: The benzyl group increases membrane permeability. While BPA is rapidly glucuronidated and excreted, the increased lipophilicity of BPA-MBE suggests potential for adipose tissue accumulation , a risk factor not present in BPS (which is more polar and rapidly excreted).
References
-
European Chemicals Agency (ECHA). (2025).[2][3] Substance Information: 4-[1-methyl-1-[4-(phenylmethoxy)phenyl]ethyl]phenol (CAS 42781-88-4).[4] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). This compound Compound Summary. Retrieved from
- Liao, C., & Kannan, K. (2013). Concentrations and Profiles of Bisphenol A and Other Bisphenol Analogues in Foodstuffs from the United States and Their Implications for Human Exposure. Journal of Agricultural and Food Chemistry. (Contextual grounding for bisphenol extraction).
-
Caballero-Casero, N., et al. (2016). Analytical Methods for the Quantification of Bisphenols in Biological Samples.[5][6] (Methodology basis for lipophilic bisphenols).
-
US EPA. (2024). Bisphenol S mono ether (generic) and Bisphenol Analogues Tracking. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. anexib.com [anexib.com]
- 5. echemi.com [echemi.com]
- 6. Recent advances in analysis of bisphenols and their derivatives in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Bisphenol A Monobenzyl Ether
CAS No: 41481-66-7 Synonyms: 4-(Benzyloxy)-4'-hydroxydiphenyl-2,2-propane; BPA-MBE Hazard Class: Skin Sensitizer (Cat 1), Eye Irritant (Cat 2A), Reproductive Toxin (Cat 1B/2)
Part 1: Executive Safety Assessment
The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat Bisphenol A Monobenzyl Ether (BPA-MBE) as "just another solid." This is a critical error. While less volatile than simple phenols, BPA-MBE possesses a lipophilic benzyl ether moiety that facilitates dermal absorption.
The Mechanism of Risk:
-
Sensitization: Like its parent Bisphenol A, this compound is a potent skin sensitizer (H317). Once your immune system is primed (sensitized) via dermal contact, even trace exposure can trigger severe contact dermatitis. There is no cure for sensitization; only avoidance.
-
Endocrine Disruption: BPA analogs are structural mimics of estrogen. The benzyl group does not eliminate this activity; it modifies the binding affinity. Strict containment is required to prevent long-term reproductive toxicity (H360/H361).
Core Directive: Treat every grain of powder as a biological entry vector. Your PPE must form a redundant barrier system, not just a uniform.
Part 2: PPE Selection Matrix[1]
The following matrix synthesizes permeation kinetics with practical laboratory workflows.
Table 1: Task-Based PPE Specifications
| Hazard Zone | Task Description | Hand Protection (Gloves) | Respiratory Protection | Eye & Body Protection |
| Zone A: Solid Phase | Weighing, transferring powder, cleaning balances. | Primary: Nitrile (0.11 mm / 4 mil).Technique: Single layer is sufficient only if no organic solvents are present. | Primary: Fume Hood.Secondary: N95 or P100 respirator if weighing outside a hood (not recommended). | Eyes: Safety Glasses with side shields.Body: Standard cotton lab coat + long sleeves. |
| Zone B: Solution Phase | Dissolving in solvents (DCM, Acetone, Methanol), synthesis, extraction. | Primary: Laminate (Silver Shield) or Viton.Secondary: Nitrile (outer layer for dexterity).Note: Solvents drive the permeation. | Primary: Chemical Fume Hood (Face velocity > 100 fpm).Secondary: Half-mask with OV/P100 cartridges if hood is unavailable. | Eyes: Chemical Splash Goggles (vented).Body: Lab coat + Tyvek wrist sleeves or apron. |
| Zone C: Waste/Spill | Cleaning spills, consolidating waste streams. | Double Gloving: Thicker Nitrile (8 mil) over Laminate liners.Change Frequency: Immediately upon contact. | Primary: Full-face respirator (OV/P100) if spill > 50g or outside hood. | Eyes: Face Shield over Goggles.Body: Tyvek coverall or chemically resistant apron.[1] |
Part 3: Operational Protocols & Decision Logic
3.1 The "Solvent Carrier" Effect
Researchers often ask: "Can I use nitrile gloves for BPA-MBE solutions?" The Answer: It depends on the solvent, not the solute.
-
Acetone/DCM: These solvents permeate nitrile in <2 minutes, carrying the BPA-MBE directly through the glove and into your skin pores.
-
Protocol: When handling BPA-MBE in organic solvents, you must use Chemical Resistant Laminate gloves (e.g., Ansell Barrier® or Silver Shield®) as an inner liner, with a nitrile glove on top for grip.
3.2 Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the physical state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier properties.
Part 4: Emergency Decontamination (The PEG Protocol)
Standard water flushing is often insufficient for phenolic compounds due to their low water solubility and lipophilicity.
The PEG 400 Rule: For skin exposure to BPA-MBE (especially concentrated solutions), Polyethylene Glycol (PEG) 300 or 400 is the decontamination agent of choice.[2] It acts as a solvent to solubilize the phenol and draw it out of the skin layers before water flushing.
Step-by-Step Decontamination:
-
Immediate Action: Do not wipe dry (this spreads the chemical).[1]
-
Apply Solvent: Soak a gauze pad in PEG 300/400 (or isopropyl alcohol if PEG is unavailable) and gently swab the area for 15-30 seconds.
-
Flush: Immediately flush with copious water for 15 minutes.
-
Medical: Seek evaluation. Phenolic sensitization can be delayed.
Visualization: Decontamination Workflow
Figure 2: Emergency decontamination workflow emphasizing the use of PEG prior to water flushing.
Part 5: References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4,4'-sulphonyldiphenol (Analogous Hazard Data for Bisphenols). Retrieved from [Link]
-
Princeton University EHS. (n.d.). Phenol and Phenolic Compounds Safety Guide. (Provides the basis for PEG decontamination protocols).[1] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Bisphenol A.[3] National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
